Product packaging for N-(4-methyl-5-nitropyridin-2-yl)acetamide(Cat. No.:CAS No. 90765-02-9)

N-(4-methyl-5-nitropyridin-2-yl)acetamide

Cat. No.: B1590633
CAS No.: 90765-02-9
M. Wt: 195.18 g/mol
InChI Key: RXLYNDDWAMZCDD-UHFFFAOYSA-N
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Description

N-(4-methyl-5-nitropyridin-2-yl)acetamide is a high-purity chemical intermediate with the CAS Number 90765-02-9 and a molecular formula of C8H9N3O3 . This compound is characterized by a melting point of 157°C and is a valuable building block in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules . The structure features a nitro group and an acetamide group on a pyridine ring, making it a versatile precursor for further chemical modifications. Published synthetic routes demonstrate the production of this compound with high yields, underscoring its practical utility in research settings . As a key intermediate, it is primarily used in laboratory investigations and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O3 B1590633 N-(4-methyl-5-nitropyridin-2-yl)acetamide CAS No. 90765-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methyl-5-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-3-8(10-6(2)12)9-4-7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLYNDDWAMZCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543988
Record name N-(4-Methyl-5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90765-02-9
Record name N-(4-Methyl-5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide from 2-amino-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview for the synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide, a key intermediate in various pharmaceutical and research applications. The synthesis route detailed herein is the N-acetylation of 2-amino-4-methyl-5-nitropyridine using acetic anhydride. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The information is curated to ensure scientific integrity and practical applicability for professionals in the field of drug development and chemical research.

Introduction: Significance and Synthetic Strategy

This compound (C₈H₉N₃O₃, CAS No: 90765-02-9) is a valuable chemical intermediate.[1][2] Its structure, featuring a substituted pyridine ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the nitro group offers a site for further chemical modification, such as reduction to an amino group, enabling the extension of the molecular scaffold.[3]

The most direct and efficient method for the preparation of this compound is the N-acetylation of 2-amino-4-methyl-5-nitropyridine. This reaction involves the treatment of the primary amine with an acetylating agent, most commonly acetic anhydride. The reaction is typically straightforward and high-yielding.

Reaction Mechanism

The underlying mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-4-methyl-5-nitropyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide product, this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-amino-4-methyl-5-nitropyridineReagentCommercially AvailableStarting material. Ensure dryness.
Acetic AnhydrideACS ReagentCommercially AvailableAcetylating agent. Use anhydrous.
PyridineAnhydrousCommercially AvailableOptional solvent/catalyst.
Diethyl EtherAnhydrousCommercially AvailableFor precipitation/washing.
Sodium BicarbonateSaturated SolutionLaboratory PreparedFor neutralization.
Deionized WaterLaboratory Supply
Anhydrous Sodium SulfateReagentCommercially AvailableFor drying organic layers.
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Thermometer

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the acetylation of similar aminopyridines.[4]

Reaction Setup

Caption: Schematic of the reaction setup.

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methyl-5-nitropyridine (1.0 eq).

  • If desired, dissolve the starting material in a minimal amount of anhydrous pyridine. Pyridine can act as a solvent and a base to neutralize the acetic acid byproduct.

  • Carefully add acetic anhydride (1.2-1.5 eq) to the reaction mixture. The addition can be done using a dropping funnel if the reaction is performed on a larger scale.

Reaction Execution
  • Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) with continuous stirring.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot indicates the completion of the reaction. Typically, the reaction is complete within 2-4 hours.

Work-up and Purification

Caption: Workflow for product isolation and purification.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water with stirring. This will precipitate the product. Alternatively, diethyl ether can be added to induce crystallization.[4]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of cold water to remove any remaining acetic acid and pyridine.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the acetyl group and the aromatic protons of the pyridine ring.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

    • IR (Infrared) Spectroscopy: To detect the characteristic vibrational frequencies of the amide C=O and N-H bonds.

    • Mass Spectrometry (MS): To determine the molecular weight of the product (195.18 g/mol ).[1]

Safety and Hazard Considerations

A thorough risk assessment must be conducted before commencing the synthesis.

  • 2-amino-4-methyl-5-nitropyridine: This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[5][6]

  • Acetic Anhydride: This is a highly corrosive chemical that can cause severe skin and eye burns.[1] It is also flammable.[7] The vapors are irritating to the respiratory tract.[7]

  • Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen.

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Monitor closely by TLC.
Product loss during work-up.Ensure complete precipitation by using ice-cold water. Avoid excessive washing.
Impure Product Presence of starting material.Ensure the reaction goes to completion. Recrystallize the product.
Diacetylation byproduct.Avoid using a large excess of acetic anhydride.

Conclusion

The N-acetylation of 2-amino-4-methyl-5-nitropyridine with acetic anhydride is a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can consistently obtain a high yield of the desired product with good purity. The versatility of this intermediate makes it a valuable asset in the pursuit of novel chemical entities in drug discovery and development.

References

N-(4-methyl-5-nitropyridin-2-yl)acetamide chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-methyl-5-nitropyridin-2-yl)acetamide: Chemical Properties and Structural Elucidation

Abstract

This compound, a substituted nitropyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a key intermediate, its structural and chemical properties are paramount for the development of novel molecular entities. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical characteristics, a robust synthetic pathway, and a multi-technique approach to its definitive structural elucidation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and methodologies grounded in authoritative scientific principles.

Physicochemical and Structural Profile

This compound (CAS No. 90765-02-9) is a solid organic compound.[1][2] Its core structure consists of a pyridine ring substituted with acetamido, methyl, and nitro groups, which impart specific reactivity and physical properties. A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
CAS Number 90765-02-9[1][2][3]
Molecular Formula C₈H₉N₃O₃[1][2]
Molecular Weight 195.18 g/mol [1][2][3]
IUPAC Name This compound[3]
SMILES CC(=O)NC1=NC=C(C(=C1)C)--INVALID-LINK--[O-][3]
MDL Number MFCD05662402[1][3]

Note: Experimental physical properties such as melting point and solubility are not widely reported in public databases. These would need to be determined empirically.

Synthesis Pathway: Acetylation of 2-Amino-4-methyl-5-nitropyridine

The most direct and efficient synthesis of this compound involves the N-acetylation of its corresponding amine precursor, 2-amino-4-methyl-5-nitropyridine (CAS No. 21901-40-6). This reaction is a standard transformation in organic synthesis.

Rationale for Synthetic Design

The choice of acetic anhydride as the acetylating agent is based on its suitable reactivity and the ease of purification, as the primary byproduct is acetic acid, which can be readily removed. A base catalyst, such as pyridine or triethylamine, is employed to neutralize the acetic acid formed, driving the reaction to completion. The workflow is designed to ensure high yield and purity of the final product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: N-Acetylation A 2-Amino-4-methylpyridine B Nitration (H₂SO₄/HNO₃) A->B C 2-Amino-4-methyl-5-nitropyridine (Precursor) B->C D Precursor (from Step 1) E Acetylation (Acetic Anhydride, Pyridine) D->E F This compound (Final Product) E->F G A Synthesized Product B Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) A->B C Infrared (IR) Spectroscopy - Functional Group ID (Amide, Nitro) A->C D NMR Spectroscopy (¹H, ¹³C) - Connectivity - Chemical Environment A->D E X-ray Crystallography (if single crystal) - 3D Structure - Stereochemistry A->E F Structure Confirmed: This compound B->F C->F D->F E->F

References

A Technical Guide to the Spectroscopic Characterization of N-(4-methyl-5-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound N-(4-methyl-5-nitropyridin-2-yl)acetamide (CAS No: 90755-02-9). In the absence of a complete, formally published dataset for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing the constituent functional groups and drawing parallels with structurally analogous compounds, we present a robust framework for the identification and characterization of this nitropyridine derivative. This guide is intended to support researchers in the synthesis, purification, and analysis of this and related compounds, providing both theoretical predictions and practical, field-proven insights into experimental design and data interpretation.

Introduction and Molecular Structure

This compound is a substituted pyridine derivative containing an acetamide and a nitro group. These functional groups impart specific electronic and structural properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity and purity of the compound in research and development settings, particularly in medicinal chemistry where such scaffolds are of interest.

The molecular structure is as follows:

Chemical Formula: C₈H₉N₃O₃ Molecular Weight: 195.18 g/mol

The structural features—a substituted aromatic pyridine ring, a secondary amide linkage, a methyl group, and a nitro group—each give rise to characteristic signals in various spectroscopic techniques. The following sections will detail the predicted spectroscopic data and the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the amide proton. DMSO-d₆ is often preferred for amides as it slows down N-H exchange, resulting in a sharper amide proton signal.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Use a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Employ broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals, corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.0 - 8.5Singlet1HPyridine H-6The proton at the 6-position is adjacent to the nitrogen atom and ortho to the electron-withdrawing nitro group, leading to significant deshielding.
~ 8.2 - 7.8Singlet1HPyridine H-3The proton at the 3-position is ortho to the electron-withdrawing acetamide group, causing a downfield shift.
~ 2.6 - 2.4Singlet3HPyridine-CH₃The methyl group attached to the aromatic ring will appear as a singlet in a typical range for aryl methyls.
~ 2.2 - 2.0Singlet3HAcetyl-CH₃The methyl group of the acetamide will be a singlet, typically found in this region.
~ 9.5 - 8.5Broad Singlet1HNH (Amide)The amide proton chemical shift is highly variable and solvent-dependent. It often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168 - 172C=O (Amide)The carbonyl carbon of the amide group is characteristically found in this downfield region.[1]
~ 150 - 155Pyridine C-2The carbon atom bonded to the amide nitrogen is expected to be significantly deshielded.
~ 145 - 150Pyridine C-5The carbon atom bearing the nitro group will be strongly deshielded due to the electron-withdrawing nature of the nitro group.
~ 140 - 145Pyridine C-4The carbon atom with the methyl substituent.
~ 135 - 140Pyridine C-6The carbon atom adjacent to the ring nitrogen and ortho to the nitro group.
~ 115 - 120Pyridine C-3The carbon atom ortho to the acetamide group.
~ 24 - 26Acetyl-CH₃The methyl carbon of the acetyl group.
~ 18 - 22Pyridine-CH₃The methyl carbon attached to the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the amide and nitro groups.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Frequencies

The IR spectrum will provide clear evidence for the key functional groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3300 - 3100MediumN-H StretchThe N-H stretching vibration of the secondary amide.[2] This band may be broadened due to hydrogen bonding in the solid state.
~ 3100 - 3000WeakC-H Stretch (Aromatic)C-H stretching vibrations of the pyridine ring.
~ 3000 - 2850WeakC-H Stretch (Aliphatic)C-H stretching vibrations of the methyl groups.[3]
~ 1700 - 1660StrongC=O Stretch (Amide I)The carbonyl stretch of the secondary amide is a very strong and characteristic absorption.[2][4]
~ 1600 - 1570MediumC=C & C=N StretchAromatic ring stretching vibrations.
~ 1550 - 1475StrongAsymmetric NO₂ StretchThis is a very strong and characteristic absorption for aromatic nitro compounds.[5][6][7]
~ 1550 - 1510MediumN-H Bend (Amide II)This band arises from a coupling of the N-H bending and C-N stretching vibrations.[2]
~ 1360 - 1290StrongSymmetric NO₂ StretchThe second strong, characteristic absorption for the nitro group.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively non-volatile solid, LC-MS with electrospray ionization (ESI) is a common choice.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective, protonating the molecule to form the [M+H]⁺ ion. Electron Ionization (EI) would also be suitable if using GC-MS, which would generate the molecular ion (M⁺˙) and extensive fragmentation.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition:

    • Full Scan: Acquire a full scan mass spectrum to determine the molecular weight and observe the overall fragmentation pattern.

    • Tandem MS (MS/MS): To gain more detailed structural information, the [M+H]⁺ (or M⁺˙) ion can be isolated and fragmented by collision-induced dissociation (CID). The resulting product ion spectrum provides valuable information about the connectivity of the molecule.

Predicted Mass Spectrum and Fragmentation

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass of the [M+H]⁺ ion (C₈H₁₀N₃O₃⁺) is 196.0717. An experimental measurement within a few ppm of this value would confirm the elemental composition.

Low-Resolution Mass Spectrometry (ESI-MS):

  • [M+H]⁺: The base peak or a prominent peak is expected at m/z 196.

Electron Ionization (EI) Fragmentation:

  • M⁺˙: The molecular ion peak at m/z 195 would be observed.

  • Key Fragments: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways.

Diagram: Predicted ESI-MS/MS Fragmentation of [M+H]⁺

Fragmentation parent [M+H]⁺ m/z 196 frag1 Loss of CH₂=C=O (-42) m/z 154 parent->frag1 Ketene loss frag2 Loss of NO₂ (-46) m/z 150 parent->frag2 Nitro group loss frag3 Loss of CH₃CO• (-43) m/z 153 parent->frag3 Acetyl radical loss

Caption: Predicted fragmentation pathways for protonated this compound.

Interpretation of Key Fragmentation Pathways:

  • Loss of Ketene (CH₂=C=O): A common fragmentation pathway for N-acetylated compounds is the loss of a neutral ketene molecule (42 Da), which would result in a fragment ion at m/z 154.[8] This corresponds to the protonated 4-methyl-5-nitropyridin-2-amine.

  • Loss of the Nitro Group (NO₂): The nitro group can be lost as a radical (46 Da), leading to a fragment at m/z 150.

  • Loss of the Acetyl Group (CH₃CO): Cleavage of the amide bond can result in the loss of an acetyl radical (43 Da), giving an ion at m/z 153.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This document serves as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds, bridging the gap between theoretical principles and practical application.

References

An In-Depth Technical Guide to Determining the Solubility Profile of N-(4-methyl-5-nitropyridin-2-yl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing crystallization, purification, formulation, and overall process efficiency.[1] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility profile of N-(4-methyl-5-nitropyridin-2-yl)acetamide. While specific experimental data for this compound is not publicly available, this document outlines the governing principles, authoritative experimental protocols, and robust analytical methodologies required to generate a reliable and comprehensive solubility profile. The focus is on the "gold standard" isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensuring scientific rigor and data integrity.

Introduction: The Significance of a Solubility Profile

This compound (CAS: 90765-02-9) is an organic molecule featuring a substituted pyridine core.[2][3] Its structure, which includes a polar nitro group, a hydrogen-bond accepting acetamide group, and a less polar methyl-substituted aromatic ring, suggests a complex and varied solubility behavior across different organic solvents.[4][5] Understanding this behavior is not an academic exercise; it is critical for:

  • Crystallization Process Development: Selecting an appropriate solvent system is paramount for controlling crystal form (polymorphism), purity, and yield. A solvent in which the API has moderate solubility and a steep solubility-temperature curve is often ideal for cooling crystallization.

  • Purification: Solubility differences between the API and its impurities in various solvents are exploited in purification strategies, particularly recrystallization.

  • Formulation: For liquid dosage forms or advanced formulations like nanosuspensions, knowledge of solubility in pharmaceutically acceptable solvents is essential for achieving desired drug loading and stability.[1][6]

  • Process Safety and Efficiency: Accurate solubility data informs solvent selection to maximize throughput, minimize waste, and ensure safe operating conditions.

This guide provides the theoretical and practical tools to build a scientifically sound solubility profile for this compound, enabling informed decision-making throughout the development lifecycle.

Part I: Theoretical Framework & Pre-Experimental Strategy

The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium state, defined as the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure.[7] The process is governed by two key energetic factors:

  • Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.[8]

  • Solvation Energy (Exothermic): The energy released when solute molecules interact with solvent molecules.[8]

A compound dissolves when the energy released during solvation is sufficient to overcome the lattice energy of the solid and the energy needed to create a cavity in the solvent. The "like dissolves like" principle is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents, due to favorable intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions).[9]

Strategic Solvent Selection

To build a comprehensive profile, a diverse range of solvents should be selected, covering different polarity classes and hydrogen bonding capabilities. This allows for a thorough understanding of the solute-solvent interactions.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassExample SolventsPrimary Interactions with Solute
Polar Protic Methanol, EthanolHydrogen bond donating and accepting, dipole-dipole
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Dipole-dipole, hydrogen bond accepting
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Primarily dipole-dipole
Non-Polar Toluene, Heptane/Hexanesvan der Waals / London dispersion forces

Causality Behind Choices: This selection is designed to probe the specific functional groups of this compound. Polar protic solvents will interact strongly with the acetamide and nitro groups. Polar aprotic solvents will also interact with these groups, but without the hydrogen bond donation. Non-polar solvents will primarily interact with the pyridine ring and methyl group, providing a baseline for hydrophobic interactions.[10]

Part II: Experimental Determination of Equilibrium Solubility

The isothermal shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[11][12] It ensures that the solution has reached a true thermodynamic equilibrium with the excess solid, providing a definitive solubility value.[13]

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature (e.g., 25°C).

Materials:

  • This compound (solid, characterized purity >99%)

  • HPLC-grade organic solvents (as per Table 1)

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Temperature-controlled orbital shaker or agitator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes for dilutions

Protocol Steps:

  • Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation.[12] A preliminary test with a small amount can help estimate the required quantity.[11]

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Secure the vials in a temperature-controlled shaker set to 25°C (or the desired temperature). Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[11][14]

    • Expert Insight: It is crucial to demonstrate that equilibrium has been reached. This is done by taking samples at different time points (e.g., 24h, 48h, 72h) and showing that the measured concentration no longer changes significantly.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a chemically compatible syringe filter (e.g., PTFE) to remove all undissolved solid particles.

    • Self-Validation Check: The filtration step is critical. Any particulate matter will lead to an overestimation of solubility. Using a small pore size (e.g., 0.22 µm) is essential.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the HPLC method. Record the dilution factor precisely.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

Workflow for Solubility Determination

Part III: Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique for quantifying the dissolved solute due to its high specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.[15][16]

Protocol: HPLC Method Development & Analysis

Objective: To develop a robust, isocratic reversed-phase HPLC method for the quantification of this compound.

Instrumentation & Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol Steps:

  • Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) and scan using a UV spectrophotometer to find the wavelength of maximum absorbance (λmax). This will be the detection wavelength for the HPLC method.

  • Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of Acetonitrile (ACN) and Water. A starting point could be 60:40 ACN:Water. Adjust the ratio to achieve a reasonable retention time (typically 3-10 minutes) and good peak shape.[17][18]

  • Method Optimization: Adjust parameters like mobile phase composition and flow rate (e.g., 1.0 mL/min) to ensure the analyte peak is sharp, symmetrical, and well-resolved from any other peaks.[19]

  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ACN).

    • Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

  • Analysis & Quantification:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has excellent linearity (R² > 0.999).

    • Inject the diluted solubility samples (prepared in section 3.1).

    • Use the peak area from the sample chromatogram and the linear regression equation from the calibration curve to determine the concentration in the diluted sample.

  • Final Calculation: Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:

    • Solubility (mg/mL) = HPLC Concentration (mg/mL) × Dilution Factor

HPLC Analysis Workflow

Part IV: Data Presentation and Interpretation

The final solubility data should be compiled into a clear and concise table. This allows for easy comparison across different solvents and provides a valuable dataset for modeling and process development.

Table 2: Hypothetical Solubility Profile of this compound at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (Mole Fraction, x)
HeptaneNon-Polar< 0.1< 0.0001
TolueneNon-Polar1.50.003
DichloromethaneModerately Polar25.80.038
Ethyl AcetateModerately Polar15.20.033
AcetonePolar Aprotic85.60.102
AcetonitrilePolar Aprotic60.10.121
EthanolPolar Protic42.50.051
MethanolPolar Protic55.30.088

Disclaimer: The data presented in Table 2 is purely hypothetical and for illustrative purposes. It is designed to reflect expected chemical trends but must be determined experimentally.

Interpreting the Profile
  • High Solubility in Polar Aprotic Solvents: The hypothetical high solubility in solvents like Acetone and Acetonitrile would be attributed to strong dipole-dipole interactions between the solvent and the polar nitro and acetamide functionalities of the solute.

  • Good Solubility in Alcohols: Solubility in methanol and ethanol is likely driven by their ability to form hydrogen bonds with the acetamide group.[5]

  • Low Solubility in Non-Polar Solvents: The very low solubility in heptane is expected, as the non-polar solvent cannot effectively solvate the polar regions of the molecule.[4] The slight solubility in toluene might be due to pi-pi stacking interactions with the pyridine ring.

Conclusion

Determining the solubility profile of this compound is a fundamental step in its development pathway. By following a systematic approach that combines the reliable isothermal shake-flask method with precise HPLC quantification, researchers can generate high-quality, trustworthy data. This data forms the bedrock for rational solvent selection, enabling the design of robust and efficient crystallization processes, purification protocols, and ultimately, viable drug formulations. This guide provides the necessary framework to execute such a study with scientific integrity and practical insight.

References

Molecular weight and formula of N-(4-methyl-5-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-methyl-5-nitropyridin-2-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 90765-02-9), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and logical synthetic pathway, outline a self-validating analytical workflow for characterization and quality control, and discuss its potential applications in research and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.

Introduction and Core Properties

This compound is a substituted pyridine derivative. Its structure, featuring an acetamide group, a methyl group, and a nitro group on the pyridine ring, makes it a versatile intermediate. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the nitro and amide functionalities serve as critical handles for further chemical modification. This compound is primarily utilized as a research chemical and an intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, reaction setup, and safety assessments.

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 90765-02-9[2]
Molecular Formula C₈H₉N₃O₃[2]
Molecular Weight 195.18 g/mol [2]
Typical Purity ≥ 98%[2]
Appearance Solid (Typical)N/A
Storage Sealed in dry, 2-8°C[3]

Synthesis and Mechanistic Insights

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A logical and industrially relevant synthesis proceeds via a two-step pathway starting from 2-amino-4-methylpyridine.

Synthetic Pathway Overview

The synthesis involves two classical and high-yielding transformations: electrophilic nitration followed by N-acetylation. The causality behind this sequence is paramount; performing acetylation first would render the ring less susceptible to nitration, leading to lower yields and harsher required conditions.

Synthesis_Workflow A 2-Amino-4-methylpyridine (Starting Material) B Electrophilic Nitration A->B HNO₃, H₂SO₄ C 2-Amino-4-methyl-5-nitropyridine (Intermediate) B->C Regioselective C5-Nitration D N-Acetylation C->D Acetic Anhydride or Acetyl Chloride E This compound (Final Product) D->E Amide Bond Formation

Caption: Proposed synthetic workflow for this compound.

Step 1: Electrophilic Nitration of 2-Amino-4-methylpyridine

Principle: The first step is the regioselective nitration of 2-amino-4-methylpyridine. The amino group at the C2 position is a powerful activating and ortho-, para-directing group. This electronic influence strongly favors the introduction of the nitro group at the C5 position (para to the amino group), minimizing the formation of other isomers.[4]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and cooling bath, slowly add 2-amino-4-methylpyridine to a pre-chilled mixture of concentrated sulfuric acid and nitric acid.

  • Temperature Control: Maintain the reaction temperature below 10°C during the addition. This is critical to control the exothermic reaction and prevent over-nitration or degradation.

  • Reaction Monitoring: Stir the mixture for a specified time (e.g., 2-4 hours) at a controlled temperature.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product, 2-amino-4-methyl-5-nitropyridine (CAS: 21901-40-6).[6]

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is needed.

Step 2: N-Acetylation of 2-Amino-4-methyl-5-nitropyridine

Principle: The final step is the formation of the amide bond via N-acetylation of the primary amine intermediate. Acetic anhydride is a common, effective, and relatively inexpensive acetylating agent.

Experimental Protocol:

  • Reaction Setup: Dissolve the 2-amino-4-methyl-5-nitropyridine intermediate in a suitable solvent (e.g., acetic acid or pyridine).

  • Reagent Addition: Add acetic anhydride to the solution. A catalytic amount of acid (if not using acetic acid as solvent) or a base (like pyridine, which also acts as a solvent) can be used to facilitate the reaction.

  • Reaction Conditions: Heat the mixture under reflux for a set duration (e.g., 1-2 hours).[5] The reaction progress should be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into cold water to precipitate the final product.

  • Purification: Filter the solid this compound, wash thoroughly with water to remove residual acid, and dry under vacuum.

Characterization and Quality Control: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. Each technique provides orthogonal data, creating a self-validating system that confirms the structure and quantifies purity with high confidence.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides unequivocal structural confirmation by mapping the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns must be consistent with the target structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would typically show the [M+H]⁺ ion at m/z 196.18.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. An optimized HPLC method should show a single major peak, allowing for quantification of purity (typically >98%).

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as N-H stretches (around 3300 cm⁻¹), C=O stretch of the amide (around 1680 cm⁻¹), and characteristic N-O stretches of the nitro group (around 1550 and 1350 cm⁻¹).

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from the chemical reactivity of its functional groups.

  • Precursor to Amino Derivatives: The most significant application is the reduction of the nitro group to an amine. This transformation unlocks a crucial synthetic handle. The resulting 2-acetamido-5-aminopyridine derivative can be used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further functionalized to build complex molecular architectures.[7]

  • Medicinal Chemistry Scaffold: Substituted acetamidopyridines are explored for various therapeutic targets. For instance, analogues have been synthesized and investigated as anticolitis agents through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[8] The core structure is a key component in developing novel inhibitors for a range of biological targets.

  • Fragment-Based Drug Discovery (FBDD): As a well-defined heterocyclic fragment, it can be used in screening libraries for FBDD campaigns to identify initial hits against protein targets.

Applications A This compound B Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) A->B F Fragment Screening Libraries A->F C 5-Amino Derivative B->C D Coupling Reactions (Suzuki, Buchwald, etc.) C->D E Advanced Intermediates & Bioactive Molecules D->E

Caption: Role of the title compound as a versatile chemical intermediate.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally related nitroaromatic and pyridine compounds suggest the following precautions.

  • Hazard Classification: Based on related compounds, it should be handled as a substance that may be harmful if swallowed and can cause skin and serious eye irritation.[6][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This compound is intended for research and development purposes only.

Conclusion

This compound is a well-characterized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward and logical synthesis, combined with the versatile reactivity of its functional groups, establishes it as a valuable building block for the creation of novel compounds and complex molecular scaffolds. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

An In-Depth Technical Guide to the Stability and Storage of N-(4-methyl-5-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methyl-5-nitropyridin-2-yl)acetamide is a substituted nitropyridine derivative of interest in medicinal chemistry and drug discovery. The presence of a nitro group on the pyridine ring, coupled with an acetamide functional group, imparts a unique electronic and chemical profile to the molecule. As with any compound intended for pharmaceutical research and development, a thorough understanding of its stability is paramount. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a detailed protocol for conducting forced degradation studies to elucidate its degradation pathways and establish a stability-indicating analytical method.

While specific degradation products for this compound are not extensively documented in publicly available literature, this guide will draw upon the known reactivity of its constituent functional groups—nitropyridines and acetamides—to predict potential degradation pathways and provide a robust framework for experimental investigation.

Physicochemical Properties Relevant to Stability

The inherent stability of this compound is governed by its molecular structure. Key features include:

  • Nitropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of a strongly electron-withdrawing nitro group further deactivates the ring, making it less susceptible to electrophilic attack but more vulnerable to nucleophilic substitution. The nitro group itself can be susceptible to reduction.

  • Acetamide Group: The amide bond in the acetamide moiety is susceptible to hydrolysis under both acidic and basic conditions.

  • Methyl Group: The methyl group is generally stable but can influence the electronic properties of the pyridine ring.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValue/InformationReference
Molecular Formula C8H9N3O3[1]
Molecular Weight 195.18 g/mol [1]
Appearance Solid (predicted)
pKa Not experimentally determined. The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing nitro and acetamido groups.
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF.[2]

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under various stress conditions. A visual representation of these potential pathways is provided in the following diagram.

Degradation Pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_photodegradation Photodegradation cluster_oxidation Oxidation This compound This compound 2-amino-4-methyl-5-nitropyridine 2-amino-4-methyl- 5-nitropyridine This compound->2-amino-4-methyl-5-nitropyridine Acidic or Basic Conditions N-(5-amino-4-methylpyridin-2-yl)acetamide N-(5-amino-4-methyl- pyridin-2-yl)acetamide This compound->N-(5-amino-4-methylpyridin-2-yl)acetamide Reducing Agents Rearrangement/Fragmentation\nProducts Rearrangement/ Fragmentation Products This compound->Rearrangement/Fragmentation\nProducts UV/Vis Light N-oxide or Ring-Opened\nProducts N-oxide or Ring-Opened Products This compound->N-oxide or Ring-Opened\nProducts Oxidizing Agents (e.g., H2O2) Acetic Acid Acetic Acid

Figure 1: Potential degradation pathways for this compound.

Hydrolytic Degradation

The amide linkage is a primary site for hydrolytic cleavage.[3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetamide group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 2-amino-4-methyl-5-nitropyridine and acetic acid.

  • Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion can directly attack the carbonyl carbon of the amide, leading to the same degradation products: 2-amino-4-methyl-5-nitropyridine and acetate.

Reductive Degradation

The nitro group is susceptible to reduction, which can occur through various mechanisms and lead to several products, including nitroso, hydroxylamino, and ultimately amino derivatives. The formation of N-(5-amino-4-methylpyridin-2-yl)acetamide is a likely outcome in the presence of reducing agents.

Photodegradation

Aromatic nitro compounds are often sensitive to light.[4] Upon absorption of UV or visible light, the molecule can be excited to a higher energy state, leading to a variety of reactions, including rearrangement, fragmentation, or reaction with other molecules. The specific photoproducts are difficult to predict without experimental data.

Oxidative Degradation

The pyridine nitrogen can be oxidized to an N-oxide in the presence of strong oxidizing agents like hydrogen peroxide. The aromatic ring itself could also be susceptible to oxidative cleavage under harsh conditions.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur.[5] The weakest bonds in the molecule are likely to break first, potentially leading to fragmentation of the molecule. The specific decomposition products and pathway are dependent on the temperature and the presence of other substances.

Recommended Storage and Handling

Given the potential for degradation, proper storage and handling are crucial to maintain the integrity of this compound.

Storage Conditions

The following storage conditions are recommended to minimize degradation.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.To minimize thermal degradation and slow down the rates of other chemical reactions.
Light Protect from light. Store in an amber vial or a light-proof container.To prevent photodegradation.
Atmosphere Store in a tightly sealed container. For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).To protect from moisture, which can promote hydrolysis, and from oxygen, which can cause oxidative degradation.
Incompatible Materials Store away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.To prevent chemical reactions that can lead to degradation.
Handling Precautions
  • Handle the compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[6][7] The following is a detailed protocol for conducting such a study on this compound.

Forced Degradation Workflow Forced Degradation Study Workflow Start Start Prepare Stock Solution Prepare Stock Solution (e.g., in ACN:H2O) Start->Prepare Stock Solution Stress Conditions Apply Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stress Conditions->Base Hydrolysis Oxidative Degradation Oxidative Degradation (e.g., 3% H2O2, RT) Stress Conditions->Oxidative Degradation Thermal Degradation Thermal Degradation (Solid & Solution, 80°C) Stress Conditions->Thermal Degradation Photodegradation Photodegradation (ICH Q1B conditions) Stress Conditions->Photodegradation Sample Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Acid Hydrolysis->Sample Analysis Base Hydrolysis->Sample Analysis Oxidative Degradation->Sample Analysis Thermal Degradation->Sample Analysis Photodegradation->Sample Analysis Analytical Method Stability-Indicating HPLC-UV/DAD Method Sample Analysis->Analytical Method Characterization Characterize Degradants Analytical Method->Characterization LC-MS/MS LC-MS/MS Characterization->LC-MS/MS NMR NMR Spectroscopy Characterization->NMR Data Analysis Analyze Data LC-MS/MS->Data Analysis NMR->Data Analysis End End Data Analysis->End

References

A Theoretical and Computational Blueprint for the Analysis of N-(4-methyl-5-nitropyridin-2-yl)acetamide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of N-(4-methyl-5-nitropyridin-2-yl)acetamide, a heterocyclic compound with potential applications in drug development. In the absence of extensive published experimental data for this specific molecule, this document serves as a blueprint for researchers, outlining a robust workflow that integrates quantum chemical calculations and molecular docking simulations. By elucidating the molecule's structural, electronic, spectroscopic, and interactive properties, this guide aims to accelerate its evaluation as a potential therapeutic agent. We will detail the causality behind the choice of computational methods, ensuring a self-validating and reproducible research strategy.

Introduction: The Rationale for Investigating this compound

This compound, with the chemical formula C8H9N3O3, belongs to the class of substituted pyridines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous approved drugs.[1] The acetamide and nitro functional groups, along with the methyl-substituted pyridine ring, suggest the potential for diverse biological activities. Acetamide derivatives have been explored for various therapeutic applications, including their roles as modulators of enzymes and receptors.[2] The nitro group, an electron-withdrawing moiety, can significantly influence the molecule's electronic properties and potential for biological interactions.

This guide will lay out a systematic approach to characterize this compound using a suite of computational tools. This in-silico analysis is a crucial first step in modern drug discovery, enabling the prediction of molecular properties and the generation of hypotheses that can be tested experimentally, thereby saving significant time and resources.

Theoretical and Computational Methodology: A Justified Approach

The core of our proposed investigation lies in the application of Density Functional Theory (DFT), a powerful quantum chemical method that provides a good balance between accuracy and computational cost for studying medium-sized organic molecules.[3]

Geometry Optimization and Structural Analysis

The initial and most critical step is to determine the most stable three-dimensional conformation of this compound.

Protocol:

  • Initial Structure Generation: The 2D structure of this compound will be drawn using molecular editing software and converted to a 3D structure.

  • Computational Method: Geometry optimization will be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set in the Gaussian suite of programs.[3]

    • Justification: The B3LYP functional is widely used and has been shown to provide reliable geometric parameters for organic molecules. The 6-311++G(d,p) basis set is chosen for its inclusion of diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the anisotropic electron distribution in the molecule.

  • Frequency Calculation: A frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

graph TD { A[Initial 2D Structure] --> B{3D Conversion}; B --> C[Geometry Optimization (DFT/B3LYP/6-311++G(d,p))]; C --> D{Frequency Calculation}; D -- No Imaginary Frequencies --> E[Stable 3D Structure]; D -- Imaginary Frequencies --> C; } Workflow for Geometry Optimization
Spectroscopic Characterization (FT-IR, FT-Raman, and UV-Vis)

Computational spectroscopy allows for the prediction of vibrational and electronic spectra, which can aid in the interpretation of experimental data.

Protocol:

  • Vibrational Frequencies: The harmonic vibrational frequencies will be calculated from the optimized geometry using the same DFT method. The calculated frequencies are often systematically higher than experimental values, so a scaling factor (typically around 0.96) is applied.[4] The predicted FT-IR and FT-Raman spectra will be generated.

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectra in a suitable solvent (e.g., ethanol or DMSO) using the Polarizable Continuum Model (PCM).[5] This will provide information about the electronic transitions and the maximum absorption wavelengths (λmax).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties.[6][7]

Protocol:

  • HOMO-LUMO Energies: The energies of the HOMO and LUMO will be extracted from the DFT output.

  • Energy Gap (ΔE): The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) will be calculated. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[6][8]

  • Visualization: The 3D distributions of the HOMO and LUMO will be visualized to identify the regions of the molecule involved in electron donation and acceptance.

graph LR { subgraph "FMO Analysis" direction LR A[Optimized Geometry] --> B{DFT Calculation}; B --> C[HOMO Energy]; B --> D[LUMO Energy]; C --> E{Energy Gap (ΔE)}; D --> E; C --> F[HOMO Visualization]; D --> G[LUMO Visualization]; end } Frontier Molecular Orbital Analysis Workflow
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack.[9]

Protocol:

  • MEP Calculation: The MEP will be calculated on the electron density surface of the optimized molecule.

  • Color Coding: The MEP map will be color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative effects, which contribute to molecular stability.[10][11]

Protocol:

  • NBO Calculation: NBO analysis will be performed on the optimized structure.

  • Interaction Energies: The second-order perturbation theory analysis of the Fock matrix in the NBO basis will be examined to identify significant donor-acceptor interactions and their stabilization energies (E(2)).

Predicted Molecular Properties and Discussion

Based on the methodologies outlined above, we can anticipate the following key findings for this compound.

Structural and Spectroscopic Profile
ParameterPredicted Value/ObservationSignificance
Optimized Geometry Non-planar structure with the acetamide group likely twisted relative to the pyridine ring due to steric hindrance.The 3D conformation is critical for receptor binding.
Key Vibrational Frequencies Characteristic peaks for N-H stretching, C=O stretching (amide I), N-O stretching (nitro group), and C-H stretching.Provides a theoretical spectrum for comparison with experimental data.
UV-Vis Absorption Expected absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions.Helps in understanding the electronic structure and can be used for quantitative analysis.
Electronic and Reactivity Descriptors
DescriptorPredicted ValueImplication for Bioactivity
HOMO Energy Relatively lowIndicates a molecule that is not easily oxidized.
LUMO Energy LowSuggests a propensity to accept electrons, potentially interacting with electron-rich biological nucleophiles.
HOMO-LUMO Gap (ΔE) ModerateA balance between stability and reactivity, which is often desirable for drug candidates.
Dipole Moment HighIndicates a polar molecule, which could influence its solubility and ability to form hydrogen bonds.

HOMO and LUMO Distribution: The HOMO is expected to be localized primarily on the pyridine ring and the amide nitrogen, while the LUMO is likely to be concentrated on the nitro group and the pyridine ring, indicating these as the primary sites for electron donation and acceptance, respectively.

MEP Analysis: The MEP map is predicted to show a negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, making them likely hydrogen bond acceptors. A positive potential (blue) is expected around the amide N-H group, indicating its role as a hydrogen bond donor.

NBO Analysis: Significant hyperconjugative interactions are anticipated between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, contributing to the overall stability of the molecule.

Molecular Docking: Probing Potential Biological Targets

To explore the therapeutic potential of this compound, molecular docking studies can be performed against relevant biological targets. Given the structural motifs, potential targets could include kinases, cyclooxygenases, or bacterial enzymes. For illustrative purposes, we will outline a protocol for docking against a hypothetical kinase target.

Protocol:

  • Target Selection and Preparation: A crystal structure of the target protein (e.g., from the Protein Data Bank) will be obtained. Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

  • Ligand Preparation: The optimized 3D structure of this compound will be prepared by assigning charges and defining rotatable bonds.

  • Docking Simulation: A docking program such as AutoDock Vina or Glide will be used to predict the binding pose and affinity of the ligand within the active site of the protein.

  • Analysis of Interactions: The resulting docked poses will be visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.

graph TD { A[Protein Structure (PDB)] --> B{Preparation (Remove water, add hydrogens)}; C[Ligand Structure (Optimized this compound)] --> D{Preparation (Assign charges, define rotatable bonds)}; B --> E{Docking Simulation}; D --> E; E --> F[Binding Pose and Affinity]; F --> G[Analysis of Interactions (Hydrogen bonds, hydrophobic, etc.)]; } Molecular Docking Workflow

Expected Outcome: The docking results would provide a binding energy score, indicating the strength of the interaction, and a visual representation of how the molecule fits into the active site. This information is invaluable for understanding the potential mechanism of action and for guiding further lead optimization.

Conclusion and Future Directions

This guide has presented a comprehensive theoretical and computational strategy for the characterization of this compound. The proposed workflow, leveraging DFT and molecular docking, provides a solid foundation for predicting its physicochemical properties and exploring its potential as a drug candidate. The in silico data generated through these methods can effectively guide future experimental work, including chemical synthesis, spectroscopic analysis, and biological activity screening. This integrated approach exemplifies a modern, efficient paradigm in the early stages of drug discovery.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Acylation of 2-amino-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-methyl-5-nitropyridine is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro group on the pyridine ring, make it a versatile scaffold for the synthesis of a diverse array of functional molecules. Acylation of the 2-amino group is a fundamental transformation that allows for the introduction of various acyl moieties, thereby modulating the compound's steric and electronic characteristics, solubility, and biological activity. This application note provides a detailed and scientifically grounded protocol for the N-acylation of 2-amino-4-methyl-5-nitropyridine, with a focus on acetylation as a representative example. The causality behind experimental choices, a self-validating protocol, and comprehensive referencing are central to this guide, ensuring its utility for researchers in both academic and industrial settings.

Reaction Mechanism and Scientific Rationale

The N-acylation of 2-amino-4-methyl-5-nitropyridine proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or an acyl chloride).

The presence of the electron-withdrawing nitro group at the 5-position decreases the electron density of the pyridine ring and, consequently, reduces the nucleophilicity of the 2-amino group compared to non-nitrated aminopyridines. This deactivation necessitates careful consideration of the reaction conditions to ensure efficient conversion.

Choice of Acylating Agent:

  • Acetic Anhydride: A common and effective reagent for acetylation. It is less reactive than acetyl chloride, which can be advantageous in preventing side reactions. The reaction produces acetic acid as a byproduct.

  • Acyl Chlorides: More reactive than anhydrides, allowing for faster reactions, often at lower temperatures. However, they are more sensitive to moisture and produce corrosive hydrogen chloride gas, necessitating the use of a base to neutralize it.

Role of a Base/Catalyst:

In reactions with acyl chlorides, a non-nucleophilic base such as triethylamine or pyridine is crucial to scavenge the HCl produced, driving the reaction to completion. When using acetic anhydride, a base is not strictly necessary as the amino group of the substrate can act as a base. However, the addition of a catalytic amount of a base like pyridine can accelerate the reaction. Pyridine can react with the acylating agent to form a more reactive acylpyridinium salt intermediate.

Experimental Protocol: N-Acetylation of 2-amino-4-methyl-5-nitropyridine

This protocol details the acetylation of 2-amino-4-methyl-5-nitropyridine using acetic anhydride.

Materials:

  • 2-amino-4-methyl-5-nitropyridine (CAS: 21901-40-6)

  • Acetic anhydride (CAS: 108-24-7)

  • Pyridine (anhydrous) (CAS: 110-86-1)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Safety Precautions:

  • 2-amino-4-methyl-5-nitropyridine is a potential irritant.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Always perform reactions in a well-ventilated area.

Reaction Setup and Procedure:
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methyl-5-nitropyridine (1.0 eq).

  • Add an excess of acetic anhydride (e.g., 5-10 eq) to the flask. The acetic anhydride can also serve as the solvent.

  • Add a catalytic amount of anhydrous pyridine (e.g., 0.1 eq).

  • Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

Work-up and Purification:
  • Carefully and slowly pour the cooled reaction mixture into a beaker containing ice-cold water to quench the excess acetic anhydride. Caution: This is an exothermic process.

  • Once the quenching is complete, basify the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, N-(4-methyl-5-nitropyridin-2-yl)acetamide (CAS: 90765-02-9), can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography if necessary.[2][3]

Data Presentation

ParameterValueReference
Starting Material 2-amino-4-methyl-5-nitropyridine
Molecular FormulaC₆H₇N₃O₂[1]
Molecular Weight153.14 g/mol [1]
Product This compound
Molecular FormulaC₈H₉N₃O₃[2]
Molecular Weight195.18 g/mol [2]
Reaction Conditions
Acylating AgentAcetic Anhydride
CatalystPyridine (catalytic)
TemperatureReflux (~130-140 °C)
Reaction Time2-4 hours
Expected Yield >90% (based on analogous reactions)[4]

Visualizations

Chemical Reaction Scheme

Acylation_Reaction cluster_reactants Reactants cluster_product Product reactant 2-amino-4-methyl-5-nitropyridine product This compound reactant->product Pyridine (cat.), Reflux reagent Acetic Anhydride

Caption: N-acetylation of 2-amino-4-methyl-5-nitropyridine.

Experimental Workflow

Workflow start Start combine Combine Reactants (2-amino-4-methyl-5-nitropyridine, acetic anhydride, pyridine) start->combine react Heat to Reflux (2-4 hours) combine->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete quench Quench with Ice-Water cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for acylation.

Conclusion

The protocol described in this application note provides a robust and reliable method for the N-acylation of 2-amino-4-methyl-5-nitropyridine. By understanding the underlying reaction mechanism and the rationale for the chosen experimental conditions, researchers can confidently apply and adapt this procedure for the synthesis of a wide range of acylated derivatives. The detailed step-by-step guide, coupled with safety information and expected outcomes, ensures that this protocol is a valuable resource for professionals in drug discovery and chemical synthesis.

References

Application Note: A Validated Thin-Layer Chromatography (TLC) Method for In-Process Monitoring of N-(4-methyl-5-nitropyridin-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, validated protocol for monitoring the synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide via Thin-Layer Chromatography (TLC). The synthesis, which involves the N-acetylation of 2-amino-4-methyl-5-nitropyridine, is a crucial transformation in the production of various pharmaceutical intermediates. Real-time reaction monitoring is essential to ensure complete consumption of the starting material, maximize product yield, and minimize the formation of impurities.[1] The described TLC method is rapid, cost-effective, and highly selective, offering clear differentiation between the primary amine starting material and the acetylated product. This guide details the scientific principles behind the separation, a step-by-step experimental protocol, data interpretation, and troubleshooting, designed for immediate implementation in a research or process development setting.

Introduction and Scientific Principle

The synthesis of this compound is typically achieved through the acylation of the primary amino group of 2-amino-4-methyl-5-nitropyridine using an acetylating agent such as acetic anhydride.[2][3][4][5]

Reaction Scheme: 2-amino-4-methyl-5-nitropyridine + Acetic Anhydride → this compound + Acetic Acid

To effectively monitor this reaction, a separation technique that can distinguish between the reactant and the product based on their physicochemical properties is required. Thin-Layer Chromatography (TLC) is an ideal method for this purpose due to its simplicity, speed, and high sensitivity.[6][7]

The separation is based on the principle of normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[8] The separation of the components in the reaction mixture is governed by their relative polarities:

  • Starting Material (2-amino-4-methyl-5-nitropyridine): This compound contains a primary aromatic amine (-NH₂) group, which is a strong hydrogen bond donor and acceptor.[9] This allows for strong interaction with the polar silanol groups of the silica gel stationary phase, resulting in slower migration up the TLC plate and a lower Retention Factor (Rf) value.[10]

  • Product (this compound): In the product, the primary amine is converted to a secondary amide. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This significantly reduces the basicity and hydrogen-bonding capability of the nitrogen compared to the starting amine.[11][12] Consequently, the product interacts less strongly with the silica gel, travels further up the plate with the mobile phase, and exhibits a higher Rf value.

This distinct difference in polarity provides a robust basis for a TLC monitoring system.

Validated TLC Protocol

This protocol is designed as a self-validating system, employing a three-lane spotting technique to ensure unambiguous identification of all components throughout the reaction.[13]

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Mobile Phase (Eluent): Ethyl Acetate and Hexane (HPLC grade)

  • Developing Chamber: Glass TLC tank with a lid

  • Spotting: Glass capillary tubes (micropipettes)

  • Sample Preparation: Vials, pipettes, and a suitable dilution solvent (e.g., Ethyl Acetate)

  • Visualization Tools:

    • UV lamp (254 nm)

    • Iodine chamber

    • Ninhydrin staining solution (0.2% in ethanol)

    • Heat gun or hot plate

Step-by-Step Methodology

Step 1: Mobile Phase Preparation Prepare a 1:1 (v/v) mixture of ethyl acetate and hexane in a beaker. Pour the mixture into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and close the chamber with the lid. Allow the chamber to saturate for at least 10-15 minutes to ensure a uniform solvent vapor environment, which is critical for reproducible results.[6][14]

Rationale: The ethyl acetate/hexane system provides a good polarity balance for separating aromatic amines and amides. The ratio can be optimized; increasing the proportion of ethyl acetate will increase the Rf values of all spots, while increasing the hexane will decrease them. The goal is to achieve an Rf of ~0.2-0.4 for the starting material.[15]

Step 2: Sample Preparation

  • Starting Material (SM) Reference: Dissolve a small amount of the 2-amino-4-methyl-5-nitropyridine starting material in ethyl acetate to create a dilute solution.

  • Reaction Mixture (RM): Using a capillary tube, withdraw a small aliquot of the reaction mixture and dilute it approximately 10-fold with ethyl acetate in a separate vial.

Rationale: Dilution is crucial to prevent overloading the TLC plate, which can cause streaking and poor separation.[16]

Step 3: Spotting the TLC Plate Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three distinct points on this line for spotting. Using separate capillary tubes to avoid cross-contamination, apply small spots of the prepared samples in the following order:

  • Lane 1 (Left): Starting Material (SM)

  • Lane 2 (Middle): Co-spot (apply the SM first, let it dry, then spot the RM directly on top of it)

  • Lane 3 (Right): Reaction Mixture (RM)

Rationale: The three-lane system is essential for accurate interpretation. The SM lane provides a clear reference. The RM lane shows the current composition of the reaction. The Co-spot lane confirms the identity of the starting material in the reaction mixture; if the SM spot in the RM lane is genuine, it will merge perfectly with the reference spot in the co-spot lane.[13]

Step 4: Development Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Close the lid and allow the mobile phase to ascend the plate via capillary action.[6] Remove the plate when the solvent front is approximately 1 cm from the top edge. Immediately mark the solvent front with a pencil.

Step 5: Visualization and Interpretation

  • UV Visualization (Non-Destructive): Allow the plate to air dry completely. View the plate under a UV lamp at 254 nm. Both the starting material and the product are UV-active due to their aromatic nature and will appear as dark spots against the fluorescent green background.[15][17] Circle the spots lightly with a pencil.

  • Ninhydrin Staining (Selective & Destructive): Dip the plate into the ninhydrin solution, remove excess stain, and gently heat with a heat gun until color develops (typically 1-3 minutes).

    • Expected Result: The starting material spot (primary amine) will turn a distinct pink or purple color. The product spot (amide) will not react with ninhydrin. This provides definitive confirmation of the consumption of the starting material.

  • Calculate Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    • Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

A successful reaction is indicated by the diminishing intensity of the lower Rf spot (SM) in the RM lane and the appearance and increasing intensity of a new, higher Rf spot corresponding to the product. The reaction is complete when the SM spot is no longer visible in the RM lane under both UV light and after ninhydrin staining.

Expected Results and Data Summary

The following table summarizes the expected outcomes for a properly executed TLC analysis using the 1:1 Ethyl Acetate/Hexane system.

CompoundIdentityApprox. RfVisualization (UV 254 nm)Visualization (Ninhydrin Stain)
2-amino-4-methyl-5-nitropyridineStarting Material~0.3Dark SpotPositive (Pink/Purple)
This compoundProduct~0.6Dark SpotNegative (No color change)

Visual Workflow and Troubleshooting

TLC Monitoring Workflow

The following diagram illustrates the complete workflow for monitoring the reaction.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_decision Decision prep_chamber 1. Saturate Chamber (1:1 EtOAc/Hexane) prep_samples 2. Prepare Samples (SM Ref & Diluted RM) prep_chamber->prep_samples spot_plate 3. Spot Plate (SM | Co-spot | RM) prep_samples->spot_plate develop_plate 4. Develop Plate (Elute until ~1cm from top) spot_plate->develop_plate dry_plate 5. Dry Plate & Mark Front develop_plate->dry_plate vis_uv 6. Visualize under UV (254nm) dry_plate->vis_uv vis_stain 7. Stain with Ninhydrin vis_uv->vis_stain interpret 8. Interpret Results (Check SM disappearance, calculate Rf values) vis_stain->interpret decision_node Is SM spot absent in RM lane? interpret->decision_node continue_rxn Continue Reaction decision_node->continue_rxn No stop_rxn Reaction Complete (Proceed to Workup) decision_node->stop_rxn Yes

Caption: Workflow for TLC monitoring of the N-acetylation reaction.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Streaking Spots Sample is too concentrated; reaction solvent (e.g., pyridine) interfering.Dilute the sample further. If using a high-boiling solvent, spot the plate and place it under high vacuum for 1-2 minutes before developing.[16]
Spots at Baseline Mobile phase is not polar enough.Increase the proportion of ethyl acetate in the mobile phase (e.g., to 7:3 or 8:2 EtOAc/Hexane).
Spots at Solvent Front Mobile phase is too polar.Increase the proportion of hexane in the mobile phase (e.g., to 3:7 or 2:8 EtOAc/Hexane).
Ambiguous Spots Rf values of starting material and product are too close.Adjust the solvent system to achieve better separation. Try a different solvent system, such as Dichloromethane/Methanol (e.g., 95:5). The co-spot lane is critical here for identification.[16]

Conclusion

The Thin-Layer Chromatography method detailed in this note is a powerful, reliable, and indispensable tool for monitoring the synthesis of this compound. By leveraging the significant polarity difference between the primary amine reactant and the amide product, this protocol offers clear and actionable insights into the reaction's progress. The inclusion of a co-spot lane and a selective ninhydrin stain transforms the procedure into a self-validating system, enhancing confidence in the results. Proper implementation of this method will enable researchers to optimize reaction times, improve process control, and ensure the synthesis of a high-purity final product.

References

Application Note: A Validated High-Performance Liquid Chromatography Method for Purity Assessment of N-(4-methyl-5-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for N-(4-methyl-5-nitropyridin-2-yl)acetamide. The significance of this compound as a potential intermediate in pharmaceutical synthesis necessitates a reliable analytical method to ensure its quality and control process-related impurities. This document provides a comprehensive guide, from the scientific rationale behind the method development to a step-by-step experimental protocol and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.[1][2] The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control in research and drug development environments.

Scientific Rationale & Method Development Strategy

The primary objective was to develop a stability-indicating HPLC method capable of separating this compound from its potential impurities and degradation products. The molecular structure of the analyte, featuring a substituted pyridine ring, a nitro group, and an acetamide functional group, guided the strategic choices in method development.

Analyte Properties and Chromatographic Selection

This compound is a polar aromatic compound. The presence of the pyridine ring provides basic character, while the nitro and amide groups contribute to its polarity.[3] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable analytical technique. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; this setup is ideal for retaining and separating moderately polar to nonpolar compounds.[4][5] For pyridine-containing molecules, controlling the pH of the mobile phase is critical to ensure consistent peak shape and retention by suppressing the ionization of the basic pyridine nitrogen.

Stationary Phase (Column) Selection

Given the analyte's aromatic nature, a stationary phase that offers multiple interaction mechanisms is advantageous. A phenyl-hexyl stationary phase was chosen over a standard C18 phase. While a C18 column separates primarily based on hydrophobicity, a phenyl phase introduces π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[6][7] This can provide unique selectivity and enhanced retention for aromatic compounds, which is crucial for resolving the main component from structurally similar impurities.[8] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size was selected to provide a good balance between resolution and analysis time.

Mobile Phase Optimization

The mobile phase was developed to achieve optimal retention, peak shape, and resolution.

  • Organic Modifier: Acetonitrile was chosen over methanol because it generally provides lower backpressure and better UV transparency.

  • Aqueous Phase & pH Control: A phosphate buffer was used to maintain a constant pH. The pKa of pyridine is approximately 5.2.[3] To ensure the pyridine nitrogen is protonated and to achieve sharp, symmetrical peaks, the mobile phase pH was adjusted to 3.0 using phosphoric acid. This acidic condition prevents peak tailing that can occur from interactions between a basic analyte and residual acidic silanols on the silica-based column packing.

  • Gradient Elution: A gradient elution program was implemented, starting with a lower concentration of the organic phase and gradually increasing it. This approach ensures that any late-eluting, more hydrophobic impurities are effectively washed from the column, providing a comprehensive purity profile within a reasonable run time.

Detection Wavelength

The UV spectrum of this compound shows significant absorbance due to its conjugated aromatic system and nitro group. The maximum absorbance wavelength (λmax) was determined to be 275 nm, which provides high sensitivity for the main analyte and its potential aromatic impurities.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (Purity >99.5%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (85%, AR Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation & Chromatographic Conditions

All experiments were performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

ParameterCondition
Column Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min, 20% B; 2-15 min, 20% to 80% B; 15-18 min, 80% B; 18-18.1 min, 80% to 20% B; 18.1-25 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 v/v ratio.

  • Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analytical Workflow

The complete analytical process, from sample preparation to final data analysis, is outlined below.

Analytical_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC System dissolve->inject acquire Acquire Chromatogram (25 min run) inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: HPLC purity analysis workflow for this compound.

Method Validation & System Suitability

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][9][10]

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance was verified by injecting the reference standard solution six times. The acceptance criteria were established based on the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[11][12][13]

  • Tailing Factor (T): Not more than 1.5

  • Theoretical Plates (N): Not less than 2000

  • Relative Standard Deviation (%RSD) for Peak Area: Not more than 2.0%

Validation Parameters
  • Specificity: The method's ability to assess the analyte in the presence of its impurities was confirmed by analyzing a stressed sample (exposed to acid, base, peroxide, heat, and light). The main peak was spectrally pure, and resolution from the closest eluting degradation peak was >2.0, demonstrating specificity.

  • Linearity and Range: A linear relationship between peak area and concentration was established over a range of 50% to 150% of the nominal concentration (50-150 µg/mL). The correlation coefficient (r²) was >0.999.

  • Accuracy: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): The %RSD for six replicate sample preparations was less than 1.0%.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The %RSD between the two sets of results was less than 2.0%.

  • Limit of Quantitation (LOQ): The LOQ was determined to be the concentration at which the signal-to-noise ratio was approximately 10.

  • Robustness: The method was shown to be robust by introducing small, deliberate variations in chromatographic parameters (flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). In all cases, the system suitability criteria were met.

Summary of Validation Data
Validation ParameterResultAcceptance Criteria (ICH/USP)
Specificity No interference at analyte Rt; Resolution > 2.0Method is specific
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 50 - 150Defined by linearity
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.65%≤ 2.0%
Precision (Intermediate, %RSD) 1.12%≤ 2.0%
LOQ (µg/mL) 0.25S/N ≈ 10
Robustness System suitability passed for all variationsSystem suitability criteria must be met

Data Analysis & Interpretation

Identification

The principal peak in the sample chromatogram is identified as this compound by comparing its retention time with that of the reference standard.

Purity Calculation

The purity of the sample is calculated using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

This calculation assumes that all components have a similar UV response at the detection wavelength of 275 nm. For precise impurity quantification, the use of relative response factors (RRFs) is recommended.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust tool for determining the purity of this compound. The method is specific, linear, accurate, and precise, meeting all validation criteria as per ICH guidelines.[1][9] The use of a phenyl-hexyl column provides excellent selectivity, and the developed gradient program allows for the effective separation of the main component from potential process-related impurities and degradation products. This method is well-suited for routine use in quality control laboratories for batch release testing and stability studies.

References

Application Notes & Protocols: Strategic Derivatization of N-(4-methyl-5-nitropyridin-2-yl)acetamide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Nitropyridine Scaffold

The N-(4-methyl-5-nitropyridin-2-yl)acetamide core is a versatile heterocyclic scaffold that presents multiple opportunities for chemical modification. Pyridine-based structures are privileged motifs in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs and demonstrating a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] The targeted derivatization of this specific scaffold allows for a systematic exploration of the chemical space around it, which is the cornerstone of structure-activity relationship (SAR) studies. A successful SAR campaign can elucidate the structural features crucial for biological activity, guiding the optimization of lead compounds towards enhanced potency, selectivity, and improved pharmacokinetic profiles.

This guide provides a comprehensive overview of strategic derivatization pathways for this compound. We will delve into the chemical logic behind modifying three key functional handles: the nitro group , the acetamide moiety , and the pyridine ring itself. Each section includes not only detailed, validated protocols but also an explanation of the underlying chemical principles, empowering researchers to make informed decisions in their experimental design.

Strategic Overview of Derivatization Points

The this compound molecule offers three primary sites for chemical diversification. A high-level strategic plan involves leveraging these sites to generate a library of analogs for biological screening.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Generated Intermediates cluster_3 Final Analog Libraries Core This compound Nitro Pathway A: Nitro Group Reduction Core->Nitro Modify Amide Pathway B: Acetamide Hydrolysis Core->Amide Modify Ring Pathway C: Ring Cross-Coupling Core->Ring Modify Amine 5-Amino Intermediate Nitro->Amine FreeAmine 2-Amino Intermediate Amide->FreeAmine Biaryl 5-Aryl/Alkyl Intermediate Ring->Biaryl LibraryA Amides, Sulfonamides, Alkylated Amines Amine->LibraryA Acylation, Sulfonylation, Alkylation LibraryB Novel 2-N-Acyl Derivatives FreeAmine->LibraryB Amide Coupling LibraryC Biaryl & Heteroaryl Analogs Biaryl->LibraryC SAR Screening

Caption: High-level overview of the three primary derivatization pathways.

Pathway A: Derivatization via the Nitro Group

The aromatic nitro group is a versatile functional handle primarily because of its facile reduction to a primary aniline. This transformation is a cornerstone of medicinal chemistry, converting a strongly electron-withdrawing group into a nucleophilic, electron-donating amine that can undergo a vast number of subsequent reactions.[4][5]

Rationale for Experimental Choices

The choice of reducing agent is critical and depends on the presence of other functional groups and desired chemoselectivity.

  • Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest and most efficient method.[6] However, it is non-selective and can reduce other functional groups (e.g., alkenes, alkynes) and cause dehalogenation of aryl halides.

  • Metal/Acid Reduction (SnCl₂, Fe): Reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are highly effective and tolerate a wider range of functional groups than catalytic hydrogenation.[5][6] SnCl₂ is particularly mild, though the workup can be complicated by the need to remove tin salts.[4]

Protocol 1: Reduction of the Nitro Group using Tin(II) Chloride

This protocol details the conversion of the 5-nitro group to a 5-amino group, yielding N-(5-amino-4-methylpyridin-2-yl)acetamide.

G cluster_workflow Protocol 1 Workflow start Dissolve Starting Material in Ethanol add_sncl2 Add SnCl₂·2H₂O (3-5 eq.) start->add_sncl2 reflux Heat to Reflux (Monitor by TLC/LC-MS) add_sncl2->reflux cool Cool to RT reflux->cool basify Basify with cold NaOH (aq) to precipitate tin salts cool->basify filter Filter through Celite® basify->filter extract Extract Filtrate with Ethyl Acetate filter->extract dry Dry, Filter & Concentrate extract->dry product Purified 5-Amino Intermediate dry->product

Caption: Step-by-step workflow for the reduction of the nitro group.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH)

  • 3M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol (approx. 0.1 M concentration).

  • Add tin(II) chloride dihydrate (4 equivalents) to the solution portion-wise. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly and carefully add cold 3M NaOH solution to the stirred mixture. A thick white precipitate of tin salts will form. Continue adding base until the pH of the aqueous layer is >10.

  • Filter the slurry through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(5-amino-4-methylpyridin-2-yl)acetamide.

  • The product can be purified further by column chromatography on silica gel or by recrystallization if necessary.

Subsequent Derivatization of the 5-Amino Intermediate

The newly formed 5-amino group is a versatile handle for creating a diverse library.

  • Acylation: React with various acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form a series of amides.

  • Sulfonylation: React with sulfonyl chlorides to generate sulfonamides.

  • Reductive Amination: React with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to produce secondary or tertiary amines.

Pathway B: Derivatization via the Acetamide Group

Hydrolysis of the acetamide at the 2-position unmasks the primary amine, providing an alternative point for derivatization. This strategy is valuable because the reactivity and directing effects of a primary amino group are different from those of an acetamide, potentially opening up new reaction possibilities on the pyridine ring.

Rationale for Experimental Choices

Amide hydrolysis typically requires harsh conditions, either strongly acidic or basic, with heating.[7][8]

  • Acidic Hydrolysis: Refluxing in aqueous acid (e.g., 2-6 M HCl) is a standard method.[7] This will protonate the pyridine nitrogen and the resulting amine, yielding a hydrochloride salt which must be neutralized during workup.

  • Basic Hydrolysis: Refluxing with a strong base (e.g., NaOH, KOH) in an alcohol/water mixture is also effective.[8][9] This method avoids creating an acidic environment which might be detrimental to other functional groups.

Protocol 2: Basic Hydrolysis of the Acetamide

This protocol describes the cleavage of the acetamide to yield 4-methyl-5-nitropyridin-2-amine.

Materials:

  • This compound (1.0 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Methanol (MeOH) / Water (e.g., 4:1 mixture)

  • Hydrochloric Acid (HCl) for neutralization

  • Ethyl Acetate (EtOAc)

Procedure:

  • Suspend this compound in a 4:1 mixture of methanol and water in a round-bottom flask.

  • Add potassium hydroxide (3 equivalents) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction may require several hours to overnight for complete conversion.[7]

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully neutralize the solution with concentrated HCl to precipitate the product. Check the pH to ensure it is near neutral.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Alternatively, if the product is not a solid, extract the neutralized solution multiple times with ethyl acetate. Combine, dry, and concentrate the organic layers. Purify by column chromatography as needed.

Pathway C: Advanced Derivatization via C-N and C-C Bond Formation

Modern palladium-catalyzed cross-coupling reactions provide powerful tools for derivatizing the pyridine core, even allowing for the direct functionalization of the C-NO₂ bond.[10][11] These methods are ideal for late-stage diversification and for creating biaryl structures often found in bioactive molecules.

Rationale for Experimental Choices
  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organoboron species with an organic halide or triflate.[12][13] Remarkably, recent advancements have shown that nitroarenes can be used as the electrophilic coupling partner, where the nitro group is displaced.[11] This allows for the direct introduction of aryl or alkyl groups at the 5-position.

  • Buchwald-Hartwig Amination: This is a premier method for forming C-N bonds, coupling an amine with an aryl halide or triflate.[14][15] Similar to the Suzuki reaction, methods have been developed for the direct amination of nitroarenes, displacing the nitro group.[10]

Protocol 3: Suzuki-Miyaura Coupling of the Nitro Group

This protocol provides a general procedure for replacing the 5-nitro group with an aryl group. Note: This is an advanced technique and requires careful optimization of the catalyst, ligand, and base for the specific substrate.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 - 2.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the this compound, arylboronic acid, base, palladium catalyst, and ligand.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the required temperature (typically 80-130 °C) and stir vigorously. The choice of ligand is often crucial for success.[11]

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-methylpyridin-2-yl derivative.

Structure-Activity Relationship (SAR) Analysis

After synthesizing a library of derivatives using the pathways described, the next critical step is to evaluate their biological activity. The data should be organized systematically to identify trends and guide the next round of synthesis.

Data Collation and Presentation

Quantitative biological data (e.g., IC₅₀, EC₅₀, MIC) should be summarized in a table. Below is an example template using hypothetical data based on published antifungal activities of similar pyridine derivatives.[16][17]

Compound IDModification PathwayR-Group at Position 5R-Group at Position 2Biological Activity (IC₅₀, µM)
Parent --NO₂-NHAc>100
A-1 Pathway A (Reduction)-NH₂-NHAc85.6
A-2 Pathway A (Acylation)-NH-CO-Ph-NHAc45.2
A-3 Pathway A (Acylation)-NH-CO-CF₃-NHAc22.1
B-1 Pathway B (Hydrolysis)-NO₂-NH₂92.3
B-2 Pathway B (Acylation)-NO₂-NH-CO-Cyclopropyl38.7
C-1 Pathway C (Suzuki)4-Fluorophenyl-NHAc15.5
C-2 Pathway C (Suzuki)Thiophene-2-yl-NHAc9.8
Interpreting SAR: A Conceptual Framework

The goal is to connect specific structural changes to observed changes in activity.

G cluster_R5 Position 5 ('R1') cluster_R2 Position 2 ('R2') SAR_Analysis SAR Interpretation R5_HBD H-Bond Donor (e.g., -NH-CO-R) INCREASES Activity SAR_Analysis->R5_HBD Analysis of Pathway A R5_Aryl Aryl/Heteroaryl (e.g., Phenyl, Thienyl) SIGNIFICANTLY INCREASES Activity SAR_Analysis->R5_Aryl Analysis of Pathway C R2_Small Small Acyl Group (e.g., -NH-CO-Cyclopropyl) INCREASES Activity SAR_Analysis->R2_Small Analysis of Pathway B R5_EWG Electron Withdrawing (e.g., -NH-CO-CF₃) FURTHER INCREASES Activity R5_HBD->R5_EWG R2_Large Large/Bulky Group DECREASES Activity (Hypothetical) R2_Small->R2_Large

From the hypothetical data, one might conclude:

  • Position 5: Conversion of the nitro group to an acylated amine (Pathway A) or an aryl group (Pathway C) is beneficial for activity. Electron-withdrawing groups on the acyl moiety or heteroaromatic rings appear particularly effective.

  • Position 2: Modifying the acetamide to other small amides (Pathway B) can also enhance potency, suggesting this position is sensitive to steric bulk.

Conclusion

The this compound scaffold provides a rich platform for medicinal chemistry exploration. By systematically applying the derivatization strategies outlined in this guide—from classical nitro reductions and amide hydrolyses to modern palladium-catalyzed cross-couplings—researchers can efficiently generate diverse chemical libraries. The subsequent, careful analysis of biological data will illuminate the structure-activity relationships, paving the way for the rational design of novel, highly active compounds.

References

Application Notes & Protocols: N-(4-methyl-5-nitropyridin-2-yl)acetamide as a Scaffold for Novel Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of N-(4-methyl-5-nitropyridin-2-yl)acetamide as a foundational scaffold for the design and synthesis of novel chemical inhibitors. Pyridine-based ring systems are a promising class of nitrogen heterocycles in medicinal chemistry, serving as a privileged structural motif in drug design.[1] This guide details the rationale for its selection, provides validated protocols for its synthesis and derivatization, outlines methodologies for target selection and high-throughput screening, and explains the principles of structure-activity relationship (SAR) optimization. The protocols are designed to be self-validating, incorporating essential characterization and control steps to ensure scientific rigor and reproducibility.

Introduction: The Strategic Value of the this compound Scaffold

Scaffold-based design is a cornerstone of modern small-molecule drug discovery, where a core molecular structure is systematically decorated to optimize biological activity and pharmacokinetic properties.[2] The 2-acetamidopyridine moiety is a well-established scaffold, particularly for the development of protein kinase inhibitors, as it effectively mimics the hydrogen bonding patterns of ATP binding to the kinase hinge region.[3][4]

The specific scaffold, this compound (CAS: 90765-02-9), offers distinct advantages for inhibitor design:

  • Tunable Electronics and Reactivity : The presence of a nitro group (-NO₂) imparts unique electronic properties.[5] As a potent electron-withdrawing group, it significantly influences the reactivity of the pyridine core, making it a versatile precursor for a wide range of chemical transformations.[1][5]

  • Defined Derivatization Vectors : The scaffold presents multiple, chemically distinct sites for modification. The nitro group can be readily reduced to a primary amine, which serves as a critical handle for building molecular complexity and exploring new interactions within a target's binding site.[6]

  • Privileged Core for Target Engagement : The 2-aminopyridine substructure is a common feature in potent kinase inhibitors and other therapeutics, suggesting a favorable geometry for binding to ATP pockets and other enzyme active sites.[3][4]

This guide provides the foundational knowledge and practical protocols to effectively leverage this scaffold in a drug discovery campaign.

Core Scaffold Synthesis and Characterization

A robust and scalable synthesis of the primary scaffold is the critical first step. The following protocol details the acylation of 2-amino-4-methyl-5-nitropyridine.

Synthetic Protocol: this compound

Reaction Scheme:

[2-amino-4-methyl-5-nitropyridine] + [Acetic Anhydride] --(Pyridine)--> [this compound]

Materials:

  • 2-amino-4-methyl-5-nitropyridine

  • Acetic Anhydride (AçO)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator

Procedure:

  • Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-methyl-5-nitropyridine (1.0 eq) in anhydrous pyridine.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise while stirring.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into dichloromethane (3x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification & Characterization: The crude solid is purified by recrystallization (e.g., from ethanol/water) or flash column chromatography. The final product's identity and purity must be confirmed by:

    • NMR Spectroscopy (¹H and ¹³C) to verify the structure.

    • Mass Spectrometry (MS) to confirm the molecular weight (195.18 g/mol ).[7]

    • HPLC to determine purity (typically >98%).[7]

Workflow: From Synthesis to Validated Scaffold

G cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_validation Quality Control & Validation dissolution 1. Dissolve Starting Material in Anhydrous Pyridine acylation 2. Add Acetic Anhydride at 0 °C dissolution->acylation reaction 3. Stir at Room Temp (Monitor by TLC) acylation->reaction quench 4. Quench with NaHCO₃ reaction->quench extract 5. Extract with DCM quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Recrystallize or Column Chromatography dry->purify nmr NMR (¹H, ¹³C) purify->nmr ms Mass Spectrometry hplc HPLC (>98% Purity) G cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_optimization Optimization Scaffold Core Scaffold This compound Library Synthesize Derivative Library Scaffold->Library HTS Primary HTS (e.g., Kinase Assay) Library->HTS HitID Hit Identification (% Inhibition) HTS->HitID DoseResponse Dose-Response & IC₅₀ Determination HitID->DoseResponse SAR SAR Studies DoseResponse->SAR LeadOpt Lead Optimization (Potency, Selectivity, ADME) SAR->LeadOpt

References

Application Notes and Protocols for the In Vitro Evaluation of N-(4-methyl-5-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bio-Potential of a Nitroaromatic Pyridine Derivative

N-(4-methyl-5-nitropyridin-2-yl)acetamide, a substituted pyridine derivative with the chemical identifier CAS 90765-02-9, presents a structure of interest for biological screening.[1][2][3] Its molecular architecture, featuring a nitro group on a pyridine ring, is a well-recognized "structural alert" in medicinal chemistry and toxicology. Nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates capable of interacting with cellular macromolecules, including DNA.[4] This reactivity has been harnessed for therapeutic benefit, as seen in some anticancer agents, but also raises concerns about potential genotoxicity.[5][6]

While extensive bioactivity data for this compound is not widely documented in public literature, its structural similarity to other biologically active molecules, such as antifungal and anti-inflammatory agents, suggests a potential for diverse pharmacological effects.[7][8][9] Furthermore, its use as a synthetic intermediate in the development of kinase inhibitors points to its relevance in drug discovery pipelines.[10]

These application notes provide a robust, tiered framework for the initial in vitro assessment of this compound, focusing on the critical aspect of genotoxicity. The described protocols are designed to be self-validating systems, enabling researchers to generate reliable and reproducible data on the compound's potential to induce gene mutations and chromosomal damage.

Principle of the Tiered Genotoxicity Assessment

A standard battery of in vitro tests is recommended by regulatory bodies like the OECD to comprehensively evaluate the genotoxic potential of a chemical.[4] This tiered approach is designed to detect different endpoints of genetic damage. We will focus on two key assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This initial screen assesses the potential of the test compound to induce gene mutations (point mutations) in bacteria.

  • In Vitro Micronucleus Test: This assay in mammalian cells detects chromosomal damage by identifying both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[4]

The inclusion of a metabolic activation system (S9 fraction) in both assays is crucial. Many compounds, particularly nitroaromatics, are not genotoxic themselves but are metabolized by liver enzymes into reactive, genotoxic metabolites.[4]

Safety and Handling Precautions

As a nitroaromatic compound, this compound should be handled with care. While specific toxicity data is limited, general precautions for this class of compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13][14] In case of contact, rinse the affected area thoroughly with water.[1][12]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]

  • Disposal: Dispose of waste in accordance with local regulations.[13][14]

Experimental Workflow for Genotoxicity Assessment

G cluster_0 Tier 1: Gene Mutation cluster_1 Tier 2: Chromosomal Damage ames_test Bacterial Reverse Mutation Assay (Ames Test - OECD 471) ames_wo_s9 Without S9 Metabolic Activation ames_test->ames_wo_s9 ames_w_s9 With S9 Metabolic Activation ames_test->ames_w_s9 micronucleus_test In Vitro Micronucleus Test (OECD 487) ames_wo_s9->micronucleus_test If positive or equivocal ames_w_s9->micronucleus_test If positive or equivocal cyto_det Preliminary Cytotoxicity Assay (e.g., MTT) micronucleus_test->cyto_det main_exp Main Micronucleus Experiment cyto_det->main_exp main_exp_wo_s9 Without S9 main_exp->main_exp_wo_s9 main_exp_w_s9 With S9 main_exp->main_exp_w_s9 data_analysis Data Analysis & Interpretation main_exp_wo_s9->data_analysis main_exp_w_s9->data_analysis

Caption: Tiered approach for in vitro genotoxicity assessment.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is adapted from the OECD 471 guideline and is designed to detect point mutations.[4]

1. Materials:

  • This compound

  • Bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA)[4]

  • Solvent (e.g., DMSO)

  • S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver[4]

  • Cofactors for S9 mix (e.g., NADP, G6P)

  • Minimal glucose agar plates

  • Top agar

2. Strain Preparation:

  • Inoculate the bacterial tester strains into nutrient broth.

  • Incubate overnight at 37°C with shaking.

3. Test Compound and Control Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a series of dilutions to determine the appropriate concentration range.

  • Prepare positive and negative (solvent) controls.

4. Assay Procedure:

  • To a test tube, add the test compound dilution, bacterial culture, and either S9 mix or a buffer without S9.

  • Pre-incubate the mixture at 37°C.

  • Add molten top agar to the tube, vortex gently, and pour onto a minimal glucose agar plate.[4]

  • Incubate the plates at 37°C for 48-72 hours.[4]

5. Data Analysis:

  • Count the number of revertant colonies on each plate.

  • A positive result is indicated by a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.[4]

Component Volume
Bacterial Culture100 µL
Test Compound/Control50 µL
S9 Mix / Buffer500 µL
Top Agar (molten)2.0 mL

Table 1: Example components for the Ames test pre-incubation mixture.

Protocol 2: In Vitro Micronucleus Test

This protocol follows the principles of the OECD 487 guideline to assess chromosomal damage in mammalian cells.[4]

1. Materials:

  • Mammalian cell line (e.g., CHO, V79, L5178Y, or TK6)

  • This compound

  • Cell culture medium and supplements

  • S9 fraction and cofactors

  • Cytochalasin B (for cytokinesis block method)

  • Fixative (e.g., methanol/acetic acid)

  • Staining solution (e.g., Giemsa or acridine orange)

2. Preliminary Cytotoxicity Assay:

  • Perform a cytotoxicity assay (e.g., MTT assay) to determine the concentration range of the test compound for the main experiment.[15]

  • The highest concentration should induce approximately 50-60% cytotoxicity.[4]

3. Main Experiment Workflow:

G start Seed Mammalian Cells treatment Treat cells with compound (with and without S9) start->treatment incubation Incubate for 3-6 hours (with S9) or 1.5-2 cell cycles (without S9) treatment->incubation wash Wash and add fresh medium (for short treatment) incubation->wash cyto_b Add Cytochalasin B incubation->cyto_b for long treatment wash->cyto_b harvest Harvest Cells cyto_b->harvest stain Fix and Stain harvest->stain score Microscopic Scoring stain->score

Caption: Workflow for the in vitro micronucleus assay.

4. Assay Procedure:

  • Expose cell cultures to at least three concentrations of the test compound, along with negative and positive controls.

  • Treatment:

    • Short treatment (with S9): 3-6 hours, followed by a wash and incubation for 1.5-2 normal cell cycles.[4]

    • Long treatment (without S9): 1.5-2 normal cell cycles.[4]

  • Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest, fix, and stain the cells.

5. Data Analysis:

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Parameter Condition
Cell Seeding DensityDependent on cell line
Treatment Duration3-6h (+S9), 24-48h (-S9)
Cytochalasin B Conc.3-6 µg/mL
Harvest Time~24-48 hours post-treatment

Table 2: Typical experimental parameters for the in vitro micronucleus assay.

Interpretation of Results and Further Steps

  • Negative in both assays: this compound is unlikely to be genotoxic under the tested in vitro conditions.

  • Positive in one or both assays: The compound has genotoxic potential. Further investigation into the mechanism of genotoxicity may be warranted. A positive result, particularly in the presence of S9, is a common finding for nitroaromatic compounds.[4]

The results from these assays will provide a foundational understanding of the genotoxic profile of this compound, guiding its future development in drug discovery or its safety assessment as a chemical intermediate.

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-(4-methyl-5-nitropyridin-2-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Synthesizing N-(4-methyl-5-nitropyridin-2-yl)acetamide

Welcome to the technical support center for the synthesis of this compound (CAS: 90765-02-9)[1]. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to move beyond simple protocols by explaining the causality behind each step, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

The most direct and common method is the N-acylation of the precursor, 2-amino-4-methyl-5-nitropyridine, using an acetylating agent like acetic anhydride or acetyl chloride. This reaction is a nucleophilic acyl substitution where the exocyclic amino group of the pyridine derivative acts as the nucleophile.

Q2: How do the substituents on the pyridine ring influence the reaction?

The electronic properties of the substituents on the 2-amino-4-methyl-5-nitropyridine ring play a critical role:

  • Amino Group (-NH₂ at C2): This is the nucleophilic site that attacks the acetylating agent. Its reactivity is modulated by the other groups.

  • Nitro Group (-NO₂ at C5): As a strong electron-withdrawing group, it deactivates the pyridine ring towards electrophilic attack but, more importantly, it reduces the nucleophilicity of the amino group. This can make the reaction more sluggish compared to the acylation of aminopyridines without such deactivating groups[2].

  • Methyl Group (-CH₃ at C4): This is a weak electron-donating group, which slightly increases the electron density of the ring and can marginally enhance the nucleophilicity of the amino group, partially counteracting the effect of the nitro group.

Q3: Which acetylating agent should I use: acetic anhydride or acetyl chloride?

Both are effective, but the choice depends on desired reactivity and available laboratory setup.

FeatureAcetic Anhydride ((CH₃CO)₂O)Acetyl Chloride (CH₃COCl)
Reactivity Moderately reactive, often leading to cleaner reactions.Highly reactive, leading to faster reaction times[3].
Byproduct Acetic acid, which is less corrosive.Hydrogen chloride (HCl), a corrosive acid that must be neutralized[3].
Handling Less sensitive to moisture.Highly sensitive to moisture; requires strictly anhydrous conditions.
Recommendation Excellent choice for standard laboratory conditions. Provides good yields with fewer side reactions.Suitable for sluggish reactions or when faster conversion is needed. Requires a base (e.g., triethylamine, pyridine) to scavenge HCl[3].

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method for monitoring this reaction. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting amine and the formation of the product amide. The product, being less polar than the starting amine, will have a higher Rf value.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction has a low yield or did not proceed to completion. What are the likely causes and solutions?

A low yield is a common issue that can stem from several factors.

  • Potential Cause 1: Incomplete Reaction. The reduced nucleophilicity of the starting amine due to the nitro group can lead to an incomplete reaction under mild conditions.

    • Solution: Monitor the reaction via TLC. If starting material persists, you can increase the reaction temperature (e.g., to 70-90 °C) or prolong the reaction time. Ensure the stoichiometry of the acylating agent is sufficient, typically using 1.1 to 1.5 molar equivalents[4].

  • Potential Cause 2: Inactive Reagents. Acylating agents, especially acetyl chloride, can degrade upon exposure to moisture.

    • Solution: Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions[2].

  • Potential Cause 3: Product Loss During Workup. The product contains a basic pyridine nitrogen. If the aqueous workup solution is too acidic, the product can become protonated and dissolve in the aqueous layer, leading to significant loss.

    • Solution: After the reaction, neutralize the mixture carefully with a weak base like sodium bicarbonate solution to a pH of 7-8 before extraction. This ensures the product remains in the organic layer[4].

Troubleshooting Low Yield: A Logical Workflow

The following diagram outlines a decision-making process for diagnosing and resolving low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_tlc Check TLC for Starting Material start->check_tlc sub_node_incomplete Incomplete Reaction Increase Temperature/Time Add More Acylating Agent check_tlc->sub_node_incomplete SM Present sub_node_complete Reaction Complete Check Workup/Purification Verify Reagent Quality check_tlc->sub_node_complete No SM solution_heat Optimize Reaction Conditions sub_node_incomplete->solution_heat solution_workup Optimize Workup & Reagent Purity sub_node_complete->solution_workup experimental_workflow start 1. Reagent Setup react 2. Add Acetic Anhydride & Heat (70-80°C) start->react monitor 3. Monitor by TLC react->monitor workup 4. Quench & Neutralize (aq. NaHCO3) monitor->workup Reaction Complete extract 5. Extract with Ethyl Acetate workup->extract purify 6. Dry, Concentrate & Purify extract->purify end 7. Characterize Product purify->end mechanism compound Py-NH₂ + (CH₃CO)₂O intermediate Tetrahedral Intermediate [Py-NH₂(⁺)-C(O⁻)(CH₃)OAc] compound->intermediate Nucleophilic Attack product Product Py-NH-COCH₃ intermediate->product Collapse & Proton Transfer byproduct Byproduct CH₃COOH intermediate->byproduct Leaving Group Departs

References

Troubleshooting low yield in the synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-methyl-5-nitropyridin-2-yl)acetamide Synthesis

Introduction: The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The target molecule is typically synthesized via the N-acylation of 2-amino-4-methyl-5-nitropyridine. However, researchers frequently encounter challenges with low yield, stemming from the unique electronic properties of the substrate and complexities in the work-up and purification stages. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction, improve yield, and ensure high purity of the final product.

Troubleshooting Guide: Addressing Low Yield

This section is designed to address specific experimental issues in a direct question-and-answer format.

Question 1: My reaction shows low conversion, with a significant amount of unreacted 2-amino-4-methyl-5-nitropyridine remaining. What are the primary causes and how can I drive the reaction to completion?

Answer: Low conversion is the most common hurdle in this synthesis and is primarily due to the reduced nucleophilicity of the starting material.

  • Root Cause Analysis: The 2-amino group on the pyridine ring is significantly deactivated by the strong electron-withdrawing effect of the nitro group at the 5-position. This effect reduces the electron density on the amino nitrogen, making it a weaker nucleophile compared to its non-nitrated analog, 2-amino-4-methylpyridine. Consequently, the reaction with standard acylating agents like acetic anhydride is often sluggish.

  • Solutions & Optimizations:

    • Increase Reaction Temperature and Time: The initial approach should be to provide more energy to overcome the activation barrier. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material is still present after the standard reaction time, consider extending the duration or increasing the temperature.

    • Use a More Reactive Acylating Agent: If increasing temperature and time is insufficient, switching from acetic anhydride to a more electrophilic agent like acetyl chloride can significantly increase the reaction rate.

      • Causality: Acetyl chloride is more reactive because the chloride ion is a better leaving group than the acetate ion.

      • Caution: Acetyl chloride reacts exothermically with any residual moisture and releases HCl gas. The reaction should be run under anhydrous conditions and preferably with a non-nucleophilic base (e.g., triethylamine) to scavenge the generated HCl.

    • Incorporate a Catalyst: The use of a nucleophilic catalyst can accelerate the acylation. 4-Dimethylaminopyridine (DMAP) is highly effective in catalyzing acylation reactions.[1]

      • Mechanism: DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent than acetic anhydride itself.

    • Verify Reagent Quality: Acetic anhydride can hydrolyze over time to acetic acid, which is unreactive. Ensure you are using a fresh or properly stored bottle of the acylating agent.

Question 2: My TLC analysis indicates complete conversion of the starting material, but the isolated yield after work-up and purification is poor. What are the likely sources of product loss?

Answer: Significant product loss after a successful reaction points to issues within the extraction and purification phases.

  • Root Cause Analysis: The product, this compound, possesses a basic pyridine nitrogen. During aqueous work-up, if the solution is acidic, this nitrogen can be protonated, forming a salt that is soluble in the aqueous layer and will be lost.

  • Solutions & Optimizations:

    • Strict pH Control During Work-up: After the reaction is complete, the mixture (especially if run with excess acetic anhydride or acetyl chloride) will be acidic. It is crucial to neutralize this acid before extraction. Use a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and add it slowly until effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[2]

    • Optimize Extraction and Washing:

      • Choose an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) that provides good solubility for the product but not for inorganic salts.

      • Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.

      • When washing the combined organic layers, use brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase and to help break up emulsions.

    • Refine Crystallization Technique: Product can be lost if it has moderate solubility in the crystallization or wash solvent.

      • Minimize the volume of solvent used for washing the filtered crystals.

      • Always use ice-cold solvent for washing to reduce solubility losses.[2]

Question 3: I am observing unexpected spots on my TLC plate. What are potential byproducts and how can their formation be minimized?

Answer: The presence of multiple byproducts complicates purification and lowers the yield of the desired compound.

  • Root Cause Analysis & Solutions:

    • Isomeric Impurities: The starting material, 2-amino-4-methyl-5-nitropyridine, is synthesized by the nitration of 2-amino-4-methylpyridine. This nitration can sometimes yield a small amount of the 2-amino-4-methyl-3-nitropyridine isomer.[3] This impurity will undergo acylation alongside the main starting material, leading to an isomeric product that can be very difficult to separate.

      • Solution: Verify the purity of the starting 2-amino-4-methyl-5-nitropyridine before use. If necessary, purify it by recrystallization or column chromatography.

    • Diacetylated Byproduct: Under forcing conditions (e.g., large excess of acylating agent, very high temperatures), a second acetyl group can be added to the amide nitrogen. While sterically hindered and electronically unfavorable here, it is a possibility.

      • Solution: Use a controlled stoichiometry of the acylating agent. A molar equivalent of 1.1 to 1.5 is typically sufficient to drive the reaction without promoting over-acylation.[2]

    • Hydrolysis of Acylating Agent: If water is present in the reaction, it will hydrolyze the acetic anhydride to acetic acid, consuming the reagent and preventing it from reacting with the amine.

      • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if possible, especially when using highly moisture-sensitive reagents like acetyl chloride.

Question 4: My product is "oiling out" during recrystallization instead of forming crystals. How can I achieve a solid, pure product?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is common when the solution is supersaturated or when impurities depress the melting point of the product below the temperature of the solution.[4]

  • Solutions & Optimizations:

    • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. After dissolving your product in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath.

    • Modify the Solvent System: The current solvent may be too good, keeping the product dissolved even at lower temperatures. Try adding a "poorer" or "anti-solvent" (one in which the product is not very soluble, like hexanes or diethyl ether) dropwise to the warm solution until it just becomes turbid. Then, add a few drops of the "good" solvent (e.g., ethyl acetate or ethanol) to redissolve the solid and allow it to cool slowly.[4]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the liquid-air interface with a glass rod. This creates a rough surface that can initiate nucleation. Alternatively, add a tiny "seed crystal" of the pure product if available.[4]

    • Consider Column Chromatography: If recrystallization proves consistently difficult, purification by column chromatography over silica gel is the most effective alternative for removing byproducts and isolating a pure, solid product.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is a reliable starting protocol for the synthesis of this compound?

    • A robust starting point involves reacting 2-amino-4-methyl-5-nitropyridine with a slight excess (1.2 eq) of acetic anhydride. Given the deactivated nature of the starting material, performing the reaction in a high-boiling-point solvent like glacial acetic acid or running it neat at an elevated temperature (e.g., 90-110°C) for several hours is recommended. Progress should be monitored by TLC until the starting material is consumed.

  • Q2: How does the electronic nature of the substituted pyridine ring affect this reaction?

    • The pyridine ring is inherently electron-deficient. The addition of a nitro group, a powerful electron-withdrawing group, further reduces the electron density of the ring and, by extension, the nucleophilicity of the exocyclic amino group. This deactivation is the central chemical challenge of this synthesis, requiring more forcing reaction conditions (higher temperature, more reactive reagents) than the acylation of a simple aniline or non-nitrated aminopyridine.

  • Q3: What analytical techniques are essential for this experiment?

    • Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress. A typical eluent system would be a mixture of ethyl acetate and hexanes (e.g., starting at 30:70 and adjusting as needed).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product. Key signals to look for in ¹H NMR include the appearance of a new singlet for the acetyl methyl group (~2.2 ppm) and a downfield shift of the aromatic protons.

    • Infrared (IR) Spectroscopy: Useful for confirming the functional group transformation. Look for the disappearance of the N-H stretches of the primary amine and the appearance of a strong carbonyl (C=O) stretch for the amide (~1680-1700 cm⁻¹) and a secondary amide N-H stretch (~3300 cm⁻¹).[2]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. The expected molecular weight for C₈H₉N₃O₃ is 195.18 g/mol .[5]

Protocols & Data

Experimental Protocol: Optimized Synthesis

This protocol incorporates optimizations to address the challenges of low reactivity.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methyl-5-nitropyridine (1.0 eq).

  • Reagent Addition: Add glacial acetic acid (as a solvent, approx. 5-10 mL per gram of starting material) followed by acetic anhydride (1.5 eq).

  • Reaction: Heat the mixture to 110°C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress every hour using TLC (e.g., 40% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing crushed ice.

    • Carefully neutralize the acidic solution by adding solid sodium bicarbonate in small portions until effervescence stops (final pH ~7-8).

    • Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions
ParameterStandard ConditionOptimized Condition for Higher YieldRationale for Optimization
Acylating Agent Acetic Anhydride (1.2 eq)Acetic Anhydride (1.5 eq) or Acetyl Chloride (1.1 eq)Increases reactivity to overcome substrate deactivation.
Temperature 70°C90 - 110°CProvides sufficient energy to overcome the high activation barrier.
Catalyst NoneDMAP (0.1 eq)Forms a highly reactive N-acylpyridinium intermediate, accelerating the reaction.
Solvent None (Neat) or Diethyl EtherGlacial Acetic Acid or PyridineHigher boiling point allows for higher reaction temperatures.
Work-up pH Not specifiedNeutralized to pH 7-8 with NaHCO₃Prevents protonation of the product and its loss into the aqueous layer.[2]

Visualizations

Reaction_Pathway cluster_side Potential Side Reactions SM 2-Amino-4-methyl- 5-nitropyridine Product This compound (Desired Product) SM->Product N-Acylation (Heat, Catalyst) AA Acetic Anhydride (Ac₂O) AA->Product N-Acylation (Heat, Catalyst) Diacetyl Diacetylated Byproduct Product->Diacetyl Excess Ac₂O, High Temp Isomer Isomeric Starting Material (3-nitro isomer) Isomer_Product Isomeric Acetamide Byproduct Isomer->Isomer_Product N-Acylation

Caption: Reaction scheme for the synthesis of this compound and potential side products.

Troubleshooting_Workflow start_node Low Yield Reported issue_node Reaction Complete? start_node->issue_node Analyze TLC cause_node1 Cause: Low Reactivity (Deactivated Amine) issue_node->cause_node1 No cause_node2 Cause: Product Loss During Work-up/Purification issue_node->cause_node2 Yes cause_node cause_node solution_node solution_node solution_node1 Solutions: - Increase Temp/Time - Use Acetyl Chloride - Add DMAP Catalyst - Check Reagent Quality cause_node1->solution_node1 solution_node2 Solutions: - Control Work-up pH (7-8) - Optimize Extraction - Refine Crystallization - Use Column Chromatography cause_node2->solution_node2

Caption: Troubleshooting workflow for diagnosing and solving low yield issues in the synthesis.

References

Technical Support Center: Acylation of 2-Amino-4-Methyl-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the acylation of 2-amino-4-methyl-5-nitropyridine, a critical intermediate in pharmaceutical and materials science. As researchers, we understand that even standard transformations can present unexpected challenges. This document is structured to help you diagnose and resolve common side reactions and experimental issues, ensuring the integrity and efficiency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of acylating 2-amino-4-methyl-5-nitropyridine?

The primary goal is the selective N-acylation of the exocyclic amino group to form the corresponding amide, for instance, N-(4-methyl-5-nitropyridin-2-yl)acetamide[1]. This reaction is a common synthetic step to protect the amino group, modify the compound's electronic properties, or build more complex molecular architectures. The reaction proceeds via nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of the acylating agent.

Diagram 1: General N-Acylation Reaction

Caption: General schematic for the N-acylation of 2-amino-4-methyl-5-nitropyridine.

Q2: Why is my acylation reaction sluggish or incomplete, even with a strong acylating agent?

The reactivity of the 2-amino group is significantly modulated by the electronic effects of the substituents on the pyridine ring.

  • Electron-Withdrawing Nitro Group: The 5-nitro group is strongly electron-withdrawing, which substantially decreases the electron density of the entire pyridine ring. This effect reduces the nucleophilicity of the exocyclic 2-amino group, making it less reactive towards electrophiles compared to 2-aminopyridine itself[2][3].

  • Electron-Donating Methyl Group: The 4-methyl group is electron-donating, which slightly counteracts the deactivating effect of the nitro group, but the overall electronic character of the substrate remains electron-deficient.

To overcome low reactivity, consider the following optimizations:

  • Catalysis: Introduce a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the weakly nucleophilic amino group[4].

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate, but must be done cautiously to avoid promoting side reactions.

  • Reagent Stoichiometry: Ensure at least one full equivalent of the acylating agent is used. An excess (e.g., 1.2 equivalents) may be necessary for difficult acylations.

Q3: I observe a second, less polar spot on my TLC. What is the most likely side product?

The most common side product in the acylation of primary amines or amides is a diacylated species [5][6]. After the initial N-acylation, the resulting secondary amide is still nucleophilic enough, under certain conditions, to react with a second molecule of the acylating agent. This is particularly prevalent under forcing conditions (high temperature, large excess of acylating agent, or prolonged reaction times).

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues encountered during the acylation process, providing insights into their chemical origins and offering validated solutions.

Problem 1: Formation of N,N-Diacetylated Product
  • Observation: A new, less polar spot appears on the TLC plate, and NMR analysis shows the disappearance of the N-H proton signal and the appearance of a second acyl group signal.

  • Causality: The initially formed N-acyl product can be deprotonated by a base (or another amide molecule) to form an amidate anion. This anion is a potent nucleophile that can attack another molecule of the acylating agent, leading to the diacylated product. This pathway is favored by strong bases and high concentrations of the acylating agent.

Diagram 2: Mechanism of Diacylation Side Reaction

G Mono Mono-acylated Product (Desired Amide) Amidate Amidate Anion (Deprotonated Amide) Mono->Amidate - H⁺ Base Base (e.g., Pyridine, TEA) Di Diacylated Product (Side Product) Amidate->Di + Acylating Agent AcylatingAgent Acylating Agent (e.g., Ac₂O)

Caption: Pathway showing the formation of the diacylated side product.

  • Solutions & Preventative Measures:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the acylating agent.Minimizes the presence of unreacted acylating agent available for the second acylation step.
Temperature Maintain the reaction at a lower temperature (e.g., 0 °C to room temperature).The activation energy for diacylation is generally higher than for the initial mono-acylation. Lower temperatures disfavor this side reaction.
Reaction Time Monitor the reaction closely by TLC and quench it promptly upon consumption of the starting material.Avoids prolonged exposure of the product to conditions that favor diacylation.
Base Selection Use a non-nucleophilic base like triethylamine (TEA) as an acid scavenger instead of using pyridine as the solvent.Pyridine can act as both a base and a nucleophilic catalyst, sometimes promoting side reactions under harsh conditions[7][8].
Problem 2: Low Yield Due to Hydrolysis of Acylating Agent
  • Observation: The reaction stalls, and a significant amount of starting material remains even after extended time. A vinegary smell (acetic acid) may be noticeable if using acetic anhydride.

  • Causality: Acylating agents like acyl halides and anhydrides are highly susceptible to hydrolysis by water. Trace amounts of water in the solvent, on the glassware, or in the reagents will consume the acylating agent, rendering it unavailable for the desired reaction.

  • Solutions & Preventative Measures:

    • Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven (e.g., >100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

    • Reagent Quality: Use fresh, high-purity acylating agents. Old bottles of reagents like acetyl chloride or acetic anhydride may have already absorbed significant atmospheric moisture.

Problem 3: No Reaction or Formation of Salt Impurities
  • Observation: The starting material is insoluble or remains unreacted, and a solid precipitate may form immediately upon adding the acylating agent.

  • Causality: If using an acyl halide (e.g., acetyl chloride), the reaction produces one equivalent of a strong acid (e.g., HCl). This acid will protonate the most basic site on the starting material, which is the exocyclic amino group. The resulting ammonium salt is no longer nucleophilic and will not react further.

  • Solutions & Preventative Measures:

    • Acid Scavenger: Always include at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the reaction mixture when using an acyl halide[4]. The base neutralizes the acid byproduct as it is formed, preventing protonation of the starting material.

    • Order of Addition: Add the acylating agent slowly to the solution of the aminopyridine and the base. This ensures that the base is present to immediately neutralize any generated acid.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with your acylation reaction.

Diagram 3: Troubleshooting Workflow for Acylation

G Start Reaction Outcome: Low Yield / Impure Product Analyze Analyze Crude Reaction Mixture by TLC/LC-MS Start->Analyze Path1 Mainly Unreacted Starting Material Analyze->Path1 [High SM Spot] Path2 Desired Product + New Less Polar Spot Analyze->Path2 [New Non-Polar Spot] Path3 Desired Product + New More Polar Spot/Streaking Analyze->Path3 [New Polar Spot] Cause1A Cause: Incomplete Reaction (Low Reactivity) Path1->Cause1A Cause1B Cause: Hydrolysis of Acylating Agent Path1->Cause1B Cause1C Cause: Amine Protonation (if using Acyl Halide) Path1->Cause1C Cause2 Cause: Diacylation Path2->Cause2 Cause3 Cause: Degradation or Formation of Polar Salts Path3->Cause3 Solution1A Solution: 1. Add cat. DMAP 2. Increase Temp. Cautiously 3. Increase Reaction Time Cause1A->Solution1A Solution1B Solution: 1. Use Anhydrous Solvents 2. Dry Glassware Thoroughly 3. Use Fresh Reagents Cause1B->Solution1B Solution1C Solution: 1. Add 1.1 eq. of TEA/DIPEA 2. Check Base Quality Cause1C->Solution1C Solution2 Solution: 1. Reduce Acylating Agent to 1.1 eq. 2. Run at Lower Temp (0 °C) 3. Reduce Reaction Time Cause2->Solution2 Solution3 Solution: 1. Check pH of Workup 2. Avoid High Temperatures 3. Ensure Proper Stoichiometry Cause3->Solution3

Caption: A step-by-step decision tree for troubleshooting acylation reactions.

Experimental Protocols

Protocol 1: Standard Acetylation using Acetic Anhydride

This protocol is a reliable starting point for the N-acetylation of 2-amino-4-methyl-5-nitropyridine.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-amino-4-methyl-5-nitropyridine (1.0 eq.) in anhydrous pyridine (5-10 mL per gram of starting material).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Addition of Reagent: Add acetic anhydride (1.1 eq.) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of cold water or methanol.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure this compound[9][10].

Protocol 2: DMAP-Catalyzed Acetylation for Sluggish Reactions

This protocol is recommended if the standard procedure results in a slow or incomplete reaction.

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve 2-amino-4-methyl-5-nitropyridine (1.0 eq.), triethylamine (1.2 eq.), and DMAP (0.05 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Reagent: Slowly add acetic anhydride (1.1 eq.) to the mixture.

  • Reaction & Workup: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor and work up the reaction as described in Protocol 1. The acidic wash is still necessary to remove TEA and any remaining DMAP.

References

Technical Support Center: Purification of N-(4-methyl-5-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude N-(4-methyl-5-nitropyridin-2-yl)acetamide. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with obtaining this key intermediate in high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.

Introduction: Understanding the Challenge

The synthesis of this compound, typically via the nitration of N-(4-methylpyridin-2-yl)acetamide, often results in a crude product contaminated with unreacted starting materials, over-nitrated byproducts, and positional isomers. The electron-donating methyl group and the directing effect of the acetamido group on the pyridine ring can lead to a mixture of products, making purification a critical and often non-trivial step. This guide provides a systematic approach to identifying and removing these impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Low Melting Point and Broad Melting Range

Q1: My purified this compound shows a melting point of 185-190 °C, which is lower than the literature value (approx. 194-196 °C), and the range is broad. What is the likely cause?

A1: A low and broad melting point is a classic indicator of impurities. For this specific compound, the most probable contaminants are unreacted starting material, N-(4-methylpyridin-2-yl)acetamide, or the formation of an undesired positional isomer, such as N-(4-methyl-3-nitropyridin-2-yl)acetamide. The presence of residual solvent can also contribute to this issue.

Expert Insight: The 3-nitro isomer is a common byproduct in the nitration of 2-acetamidopyridines. Its similar polarity to the desired 5-nitro product can make separation challenging.

Troubleshooting Steps:

  • TLC Analysis: Perform a Thin-Layer Chromatography (TLC) analysis to visualize the number of components. Co-spot your crude and purified material against the starting material if available.

    • Recommended TLC System: Dichloromethane:Methanol (95:5 v/v).

    • Visualization: UV light (254 nm).

  • Recrystallization: If TLC shows multiple spots, recrystallization is the first line of defense.

    • Rationale: This technique exploits differences in solubility between the desired product and impurities at different temperatures. The desired product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Recommended Solvent: Ethanol or a mixture of Ethanol/Water. The product is reported to be sparingly soluble in ethanol, making it a good candidate for recrystallization.

Issue 2: Persistent Yellow Coloration in the Final Product

Q2: After recrystallization, my product is still a noticeable yellow, not the expected pale-yellow or off-white solid. What causes this color, and how can I remove it?

A2: The yellow color is often indicative of residual nitrated impurities or degradation products. Aromatic nitro compounds are frequently yellow, and even trace amounts of highly colored byproducts can tint the final product.

Troubleshooting Steps:

  • Activated Carbon Treatment: During the recrystallization process, you can add a small amount of activated carbon.

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, add a spatula tip of activated carbon (approx. 1-2% w/w). Keep the solution at a boil for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Allow the filtrate to cool and crystallize as usual.

    • Causality: Activated carbon has a high surface area and can adsorb colored, often polymeric or polar, impurities from the solution.

  • Solvent Wash (Trituration): If the product is already crystalline, a solvent wash can be effective.

    • Protocol: Suspend the solid product in a minimal amount of a solvent in which the impurities are soluble but the desired product is not. A good choice would be cold diethyl ether or a hexanes/ethyl acetate mixture. Stir the slurry for 15-30 minutes, then filter and wash the solid with a small amount of fresh cold solvent.

    • Rationale: This physically washes away surface impurities that are more soluble in the chosen solvent system.

Issue 3: Difficulty Separating Isomers via Recrystallization

Q3: My TLC analysis shows two spots with very close Rf values (e.g., 0.45 and 0.50) that do not separate after multiple recrystallization attempts. What should I do?

A3: When impurities, such as positional isomers, have very similar solubility profiles to your target compound, recrystallization may not be effective. In this scenario, column chromatography is the preferred method for separation.

Expert Insight: Flash column chromatography provides a much higher separation power than recrystallization for isomers with small differences in polarity. The choice of eluent is critical for achieving baseline separation.

Troubleshooting Workflow: Flash Column Chromatography

  • Dry Loading: Adsorb your crude material onto a small amount of silica gel (~2-3 times the weight of your crude product). This is done by dissolving the crude product in a minimal amount of a polar solvent (like acetone or DCM), adding the silica, and then evaporating the solvent under reduced pressure to get a free-flowing powder. This technique generally provides better resolution than loading the sample dissolved in a liquid.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) in your chosen eluent system. The amount of silica should be roughly 50-100 times the weight of your crude material.

  • Eluent System Selection: Finding the right mobile phase is key. Start with a non-polar solvent system and gradually increase polarity. A gradient elution often yields the best results.

    • Recommended Gradient: Start with 100% Dichloromethane (DCM) and gradually increase the percentage of Ethyl Acetate (EtOAc) or Methanol (MeOH). For example, a gradient from 0% to 5% EtOAc in DCM.

    • TLC as a Guide: Use TLC to determine the optimal eluent system. Aim for an Rf value of ~0.3 for your desired product.

TechniqueTypical RecoveryPurity Achieved (Typical)Key AdvantageBest For Removing
Recrystallization 60-80%>98%Scalable, cost-effectiveUnreacted starting material, impurities with different solubility
Solvent Wash >90%95-98%Fast, simpleHighly soluble impurities, surface coloration
Column Chromatography 50-70%>99.5%High-resolution separationPositional isomers, impurities with similar polarity

Experimental Protocols

Protocol 1: High-Purity Recrystallization from Ethanol
  • Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol (e.g., 100 mL) and heat the mixture to a gentle boil with stirring.

  • Continue adding ethanol in small portions until the solid is completely dissolved.

  • (Optional: Decolorization) If the solution is highly colored, remove it from the heat, wait one minute, and add activated carbon (e.g., 0.1 g). Return to a boil for 5 minutes.

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, warm flask.

  • Cover the filtrate and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum to a constant weight. Characterize by melting point and TLC.

Protocol 2: Isomer Separation by Flash Column Chromatography
  • Sample Preparation: Dissolve 1.0 g of crude product in ~5 mL of acetone. Add 3 g of silica gel and concentrate to dryness on a rotary evaporator.

  • Column Packing: Prepare a slurry of 50 g of silica gel in 100% DCM and pour it into a chromatography column. Allow it to pack under a gentle flow of air or nitrogen pressure.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin eluting with 100% DCM, collecting fractions (e.g., 10 mL each).

  • Gradient: Gradually increase the eluent polarity by adding ethyl acetate. A suggested gradient profile:

    • Fractions 1-10: 100% DCM

    • Fractions 11-20: 1% EtOAc in DCM

    • Fractions 21-40: 2% EtOAc in DCM

    • Fractions 41-60: 5% EtOAc in DCM

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Logical Troubleshooting Workflow

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Validation Crude Crude Product TLC TLC Analysis Crude->TLC MP Melting Point Analysis Crude->MP Decision1 Multiple Spots or Broad MP? TLC->Decision1 MP->Decision1 Recrystal Recrystallization Decision1->Recrystal Yes Decision2 Close Rf Spots? Recrystal->Decision2 Decision3 Colored Product? Recrystal->Decision3 Column Column Chromatography FinalTLC Final TLC (Single Spot) Column->FinalTLC Wash Solvent Wash / Carbon Treatment Wash->FinalTLC Decision2->Column Yes Decision2->FinalTLC No Decision3->Wash Yes Decision3->FinalTLC No FinalMP Final MP (Sharp Range) FinalTLC->FinalMP

Caption: Troubleshooting flowchart for purification.

Purification Method Selection Guide

G Impurity Impurity Type Unreacted Starting Material Positional Isomers Colored Byproducts Method Primary Method Recrystallization Column Chromatography Activated Carbon / Wash Impurity:sm->Method:rec Impurity:iso->Method:colu Impurity:col->Method:wash Rationale Rationale High concentration, different solubility Similar polarity and solubility Adsorbable polar impurities Method:rec->Rationale Method:colu->Rationale Method:wash->Rationale

Caption: Guide for selecting the appropriate purification method.

Technical Support Center: Navigating the Solubility Challenges of N-(4-methyl-5-nitropyridin-2-yl)acetamide for In Vitro Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-methyl-5-nitropyridin-2-yl)acetamide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of this compound in in vitro testing. Our goal is to equip you with the knowledge and protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Hurdle

This compound, with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol , presents a common challenge in preclinical research: poor aqueous solubility.[1][2] This characteristic can lead to compound precipitation in aqueous-based in vitro assays, resulting in inaccurate and unreliable data. This guide will walk you through a systematic approach to solubilizing and handling this compound to maintain its integrity and achieve consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-line solvent for dissolving this compound for in vitro assays?

A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3][4] DMSO is a powerful, aprotic solvent capable of dissolving a wide range of poorly soluble organic compounds.[5] The general practice is to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous assay medium.[3][6]

Q2: What is the maximum permissible concentration of DMSO in my cell-based assay?

A2: The final concentration of DMSO in your in vitro assay is critical, as it can be toxic to cells. While the tolerance can be cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for less than 0.1% to minimize any potential off-target effects.[7][8][9][10][11] It is always best practice to perform a vehicle control experiment with the same final DMSO concentration as your test conditions to assess its impact on your specific cell line.[8] Some sensitive cell lines may show toxic effects at concentrations below 1%.[8]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous culture medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, highly soluble in the organic stock solution, is rapidly introduced into an aqueous environment where its solubility is significantly lower. Here are several strategies to overcome this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[11] This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warming the Medium: Warming your cell culture medium to 37°C before adding the compound can sometimes improve solubility.[3]

  • Vortexing During Dilution: Vigorously vortex the aqueous medium while slowly adding the DMSO stock solution to promote rapid and uniform mixing.

  • Use of Co-solvents: If precipitation persists, consider the use of a co-solvent system.[12][13]

Q4: What are some suitable co-solvents to improve the aqueous solubility of my compound?

A4: Co-solvents can be used to create a more hospitable environment for your compound in the final aqueous solution.[12] Some commonly used and biologically compatible co-solvents include:

  • Polyethylene Glycol 400 (PEG 400): A low molecular weight PEG that is generally well-tolerated by cells.[14]

  • Ethanol: Can be used in small amounts, but its potential for cytotoxicity should be evaluated.[14][15][16]

  • Propylene Glycol (PG): Another common co-solvent in drug formulations.[16]

When using a co-solvent, it's crucial to determine its toxicity profile in your specific assay.

Q5: Are there any alternatives to DMSO if my experimental system is incompatible with it?

A5: Yes, several alternatives to DMSO can be considered, each with its own advantages and disadvantages:

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing power, but also carries a risk of cellular toxicity.[14][15]

  • Ethanol: As mentioned, it can be an effective solvent for some compounds.

  • Cyrene™ (dihydrolevoglucosenone): A greener, bio-based solvent that has been shown to be a viable alternative to DMSO in some applications, with reports of lower toxicity.[5]

  • Zwitterionic Liquids (ZILs): A newer class of solvents that are reportedly less toxic and not cell-permeable, offering a potential advantage over DMSO.[17]

The choice of an alternative solvent will depend on the specific compound and the experimental system, and it is essential to perform thorough validation.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Optimization

This guide provides a systematic workflow for addressing the solubility issues of this compound.

Initial Solubility Assessment

Before preparing a large stock solution, it is prudent to perform a small-scale solubility test.

Protocol 1: Small-Scale Solubility Test

  • Weigh out a small, precise amount of this compound (e.g., 1-2 mg).

  • Add a measured volume of the test solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for any undissolved particulate matter.

  • If the compound is fully dissolved, proceed with preparing your stock solution. If not, consider gentle warming or sonication, or test an alternative solvent.

Preparing and Storing Stock Solutions

Proper preparation and storage are crucial for maintaining the integrity of your compound.[11]

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound (MW: 195.18 g/mol ) required to make a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 195.18 g/mol * Volume (L) * 1000 mg/g

    • For 1 mL (0.001 L): Mass = 10 * 195.18 * 0.001 * 1000 = 1.9518 mg

  • Dissolution: Carefully weigh the calculated amount of the compound and dissolve it in the appropriate volume of 100% DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][11]

Data Presentation: Solvent Properties and Cytotoxicity

The following table summarizes the properties of common solvents and their generally accepted maximum concentrations in cell-based assays.

SolventPropertiesTypical Max. Concentration in vitroNotes
DMSO Aprotic, polar0.1% - 0.5%[7][8][11]Cell line dependent; vehicle control is essential.
Ethanol Protic, polar< 0.5%[4]Can be cytotoxic; use with caution.
DMF Aprotic, polar< 0.1%Similar to DMSO, can be toxic.
PEG 400 Protic, polar0.5% - 1%Generally considered low toxicity.[14]
Experimental Workflow for Solubility Optimization

The following diagram illustrates a decision-making workflow for troubleshooting the solubility of this compound.

Solubility_Workflow start Start: Compound This compound prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Dilute to Final Concentration in Aqueous Medium prep_stock->dilute observe Observe for Precipitation dilute->observe success Success: Proceed with Assay observe->success No troubleshoot Troubleshooting Strategies observe->troubleshoot Yes stepwise Stepwise Dilution troubleshoot->stepwise warm Pre-warm Medium to 37°C troubleshoot->warm vortex Vortex During Dilution troubleshoot->vortex cosolvent Use Co-solvent (e.g., PEG 400) troubleshoot->cosolvent re_observe Re-observe for Precipitation stepwise->re_observe warm->re_observe vortex->re_observe cosolvent->re_observe re_observe->success No alt_solvent Consider Alternative Solvent (e.g., Cyrene™, DMF) re_observe->alt_solvent Yes

Caption: Decision workflow for solubilizing this compound.

Advanced Considerations: pH and Compound Stability

The structure of this compound contains a pyridine ring, which is weakly basic, and a nitro group. The solubility and stability of such compounds can be influenced by the pH of the solution.

  • pH-Dependent Solubility: Weakly basic compounds can exhibit increased solubility in acidic conditions due to protonation.[18] However, most cell culture media are buffered around pH 7.4. If you observe pH-dependent solubility, it is crucial to ensure that any pH adjustments are compatible with your assay system. Drastic changes in pH can be detrimental to cell health.

  • Stability of the Nitro Group: Nitroaromatic compounds can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.[19] It is advisable to protect your stock solutions from light and store them appropriately. When troubleshooting, consider if the compound might be degrading rather than just precipitating.

Final Recommendations

A logical and systematic approach is key to overcoming the solubility challenges of this compound. Always start with the simplest methods and progress to more complex solutions as needed. Meticulous documentation of your solubilization process will ensure the reproducibility of your experiments.

References

Preventing degradation of N-(4-methyl-5-nitropyridin-2-yl)acetamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-methyl-5-nitropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a substituted nitropyridine derivative. The stability of this molecule in solution is primarily influenced by its two key functional groups: the acetamide linkage and the nitroaromatic system of the pyridine ring. Understanding the potential liabilities of these groups is crucial for preventing degradation.

The primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis of the acetamide bond: This can occur under both acidic and basic conditions, cleaving the molecule into 2-amino-4-methyl-5-nitropyridine and acetic acid.[1][2][3][4]

  • Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[5][6][7]

  • Nucleophilic substitution of the nitro group: The electron-withdrawing nature of the nitro group can make the pyridine ring susceptible to attack by strong nucleophiles.[8][9]

This guide will provide you with the necessary information to mitigate these degradation pathways and troubleshoot any issues that may arise during your work.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound in its solid form and in solution?

A1: Proper storage is the first line of defense against degradation.

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C, protected from light and moisture in a tightly sealed container.To minimize thermal degradation and prevent hydrolysis from atmospheric moisture. The material safety data sheet for the compound advises avoiding moisture.[10]
Solution Prepare solutions fresh whenever possible. If storage is necessary, store at -20°C or -80°C in small, single-use aliquots in amber vials.Freezing minimizes the rate of hydrolytic degradation. Aliquoting prevents multiple freeze-thaw cycles, which can accelerate degradation.[11] Amber vials protect the compound from light-induced degradation.[5][7]

Q2: What solvents are recommended for dissolving this compound?

A2: The choice of solvent can impact stability.

  • Recommended: Aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions due to their lower reactivity compared to protic solvents.

  • Use with caution: Protic solvents like methanol, ethanol, and water can participate in hydrolysis, especially at non-neutral pH.[1][3] If aqueous buffers are required for your experiment, prepare the solution immediately before use.

Q3: Is this compound sensitive to pH?

A3: Yes. The acetamide linkage is susceptible to both acid- and base-catalyzed hydrolysis.[1][2][3] Based on studies of similar compounds, maximum stability is often found in a slightly acidic to neutral pH range (approximately pH 3-5).[12] Strong acidic (pH < 2) and strong alkaline (pH > 9) conditions should be avoided, especially during prolonged storage or at elevated temperatures.[12][13]

Q4: My solution of this compound has turned a slight yellow color. Is this a sign of degradation?

A4: A color change, particularly yellowing, can be an indicator of degradation in nitroaromatic compounds. This may be due to the formation of nitrophenol-like species or other chromophoric degradation products.[5] It is recommended to analyze the solution by a suitable analytical method like HPLC to confirm the presence of impurities and to prepare a fresh solution.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: I'm observing a new, more polar peak in my HPLC analysis over time.

Question: My experiment involves incubating the compound in an aqueous buffer at 37°C. When I analyze my samples by reverse-phase HPLC, I see a new peak eluting earlier than the parent compound, and the area of my parent peak is decreasing. What could this be?

Answer: An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound. The most likely cause is the hydrolysis of the acetamide bond .

  • Plausible Cause: The acetamide group has likely been hydrolyzed to a primary amine (2-amino-4-methyl-5-nitropyridine). Primary amines are significantly more polar than their acetylated counterparts, leading to a shorter retention time on a C18 column. This reaction is accelerated by non-neutral pH and elevated temperatures.[1][3][4][12]

  • Recommended Actions:

    • Confirm Identity: If possible, use LC-MS to determine the mass of the new peak. The predicted mass of the hydrolyzed product (2-amino-4-methyl-5-nitropyridine) would be approximately 153.13 g/mol , a decrease from the parent compound's mass of 195.18 g/mol .[14]

    • pH Optimization: Determine the pH of your buffer. If it is acidic or basic, try to adjust the pH to be closer to the range of maximum stability (pH 3-5) if your experimental design allows.[12]

    • Temperature Control: If possible, reduce the incubation temperature. The rate of hydrolysis is temperature-dependent.[12]

    • Time Course Analysis: Run your experiment over a shorter time course to minimize the extent of degradation.

Issue 2: The measured concentration of my stock solution is lower than expected.

Question: I prepared a stock solution of this compound in DMSO and stored it on the lab bench for a week. Now, the measured concentration is significantly lower than the calculated concentration. What happened?

Answer: This issue likely points to photodegradation, especially if the solution was stored in a clear vial.

  • Plausible Cause: Nitroaromatic compounds are known to be light-sensitive.[5][6][7] Exposure to ambient laboratory light, which contains UV wavelengths, can induce photochemical reactions that degrade the molecule. The nitro group can be reduced or other complex reactions can occur, leading to a loss of the parent compound.

  • Recommended Actions:

    • Protect from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil.

    • Storage Location: Store solutions in a dark place, such as a freezer or refrigerator, when not in use.

    • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. While less common, impurities in solvents can sometimes catalyze degradation.

    • Prepare Fresh: It is always best practice to prepare fresh solutions for quantitative experiments.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Troubleshooting Degradation of this compound Start Problem Observed: Unexpected Peak or Loss of Concentration CheckStorage Review Storage Conditions: - Light exposure? - Temperature? - Vial type (clear/amber)? Start->CheckStorage CheckExpCond Review Experimental Conditions: - pH of solution? - Solvent type? - Temperature? Start->CheckExpCond Photodegradation Likely Cause: Photodegradation CheckStorage->Photodegradation Improper Storage (Light/Clear Vial) Hydrolysis Likely Cause: Hydrolysis CheckExpCond->Hydrolysis Aqueous Buffer (High/Low pH, High Temp) Sol_Photo Solution: - Store in amber vials. - Protect from light. - Prepare fresh solutions. Photodegradation->Sol_Photo Sol_Hydrolysis Solution: - Adjust pH to 3-5. - Use aprotic solvent if possible. - Reduce temperature. - Prepare fresh solutions. Hydrolysis->Sol_Hydrolysis Analyze Analytical Confirmation: Use LC-MS to identify degradants. Hydrolysis->Analyze Sol_Photo->Start Re-evaluate Sol_Hydrolysis->Start Re-evaluate

Caption: Troubleshooting workflow for identifying the cause of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[15][16][17][18] This protocol provides a general framework.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber (optional)

  • Heating block or oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set up Stress Conditions: For each condition, add a small volume of the stock solution to the stressor solution to achieve a final concentration of ~50-100 µg/mL.

ConditionProcedure
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Keep the solid compound in an oven at 70°C for 48 hours. Dissolve in acetonitrile for analysis.
Photolytic Expose the solution (in a quartz cuvette or clear vial) to light in a photostability chamber. A control sample should be wrapped in foil.
  • Sampling and Analysis:

    • Take samples at initial, 4, 8, and 24-hour time points.

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).

    • Monitor for the appearance of new peaks and the decrease in the parent peak area.

Potential Degradation Pathways Diagram

Degradation_Pathways Parent This compound Hydrolysis_Product 2-amino-4-methyl-5-nitropyridine + Acetic Acid Parent->Hydrolysis_Product H+ or OH- (Hydrolysis) Photo_Product Reduced Nitro Group Products (e.g., nitroso, amino) and/or Ring Cleavage Products Parent->Photo_Product Light (hν) (Photodegradation) NucSub_Product Nucleophilic Substitution Product (e.g., 2-acetamido-5-hydroxy-4-methylpyridine) Parent->NucSub_Product Nu- (Nucleophilic Attack)

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important chemical intermediate.

Section 1: Troubleshooting Guide

This section addresses common challenges in the synthesis of this compound, providing a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Product Yield

A diminished or nonexistent yield of the desired product is a frequent challenge. The following points outline potential causes and their corresponding solutions.

Potential Cause & Solution Pathway:

  • Incomplete Reaction: The nucleophilicity of the amino group on the pyridine ring can be lower than that of a simple aniline, which may lead to an incomplete reaction.[1]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material, 2-amino-4-methyl-5-nitropyridine, remains, consider increasing the reaction time or temperature.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can significantly lower the yield.

    • Solution: While a slight excess of acetic anhydride is often used, a large excess can complicate the purification process.[1] A molar equivalent of 1.1 to 1.5 of acetic anhydride is typically recommended.[1]

  • Product Loss During Workup: The product can be partially lost during extraction or crystallization steps.

    • Solution: Maintain proper pH control during the aqueous workup. The basic pyridine nitrogen in this compound can be protonated in an acidic environment, causing it to dissolve in the aqueous layer.[1] It is advisable to neutralize the reaction mixture with a mild base such as sodium bicarbonate.[1]

  • Premature Precipitation: The product may precipitate out of the reaction mixture before the reaction is complete, particularly at high concentrations.

    • Solution: Use a sufficient amount of solvent to ensure all reactants remain in solution throughout the reaction.[1]

Issue 2: Presence of Impurities in the Final Product

The formation of byproducts is a common issue that can affect the purity of the final product.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material (2-amino-4-methyl-5-nitropyridine): This is the most common impurity and arises from an incomplete reaction.

    • Mitigation: As mentioned previously, ensure the reaction goes to completion by monitoring it via TLC and adjusting the reaction time and temperature as needed.[1]

  • Acetic Acid: Acetic anhydride can hydrolyze to acetic acid in the presence of moisture.

    • Mitigation: Use anhydrous acetic anhydride and ensure a dry reaction setup. While acetic acid is typically removed during the workup, minimizing its formation is best practice.[1]

  • Diacylated Byproduct: The formation of a diacylated product can occur, especially with a large excess of acetic anhydride.

    • Mitigation: Use a controlled molar ratio of acetic anhydride to 2-amino-4-methyl-5-nitropyridine. A ratio of 1.2:1 has been shown to minimize diacetylation while achieving high product purity.[1]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a nucleophilic acyl substitution reaction. The amino group of 2-amino-4-methyl-5-nitropyridine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide product.

Q2: What are the recommended safety precautions when handling the reagents for this synthesis?

A2: It is crucial to handle all chemicals with appropriate safety measures.

  • 2-amino-4-methyl-5-nitropyridine: This compound is a skin and serious eye irritant.[2] Wear protective gloves, clothing, and eye/face protection.[2] Handle in a well-ventilated area and avoid breathing dust.[2]

  • Acetic Anhydride: This reagent is corrosive and a lachrymator. Use it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • General Handling: Ensure that eyewash stations and safety showers are readily accessible.[3]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable eluent system, such as a 1:1 mixture of ethyl acetate and hexanes, can be used for this purpose.[4]

Q4: What are the key considerations for scaling up this synthesis?

A4: When scaling up the synthesis, several factors must be considered:

  • Heat Management: The reaction can be exothermic. Ensure that the reaction vessel has adequate cooling capacity to maintain the desired temperature.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized overheating.

  • Reagent Addition: The rate of addition of acetic anhydride may need to be controlled to manage the reaction exotherm.

  • Workup and Purification: The scale-up of extraction and crystallization processes may require specialized equipment to handle larger volumes.

Section 3: Experimental Protocol and Data

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 2-Amino-4-methyl-5-nitropyridine (1.0 eq)

  • Acetic Anhydride (1.2 eq)[1]

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methyl-5-nitropyridine in the chosen anhydrous solvent.

  • Carefully add acetic anhydride (1.2 eq) to the solution.[1]

  • Heat the mixture to a suitable temperature (e.g., 70°C) and stir for a designated time (e.g., 2 hours).[1]

  • Monitor the reaction progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product crystallizes upon cooling, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

  • Wash the collected crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.[1]

  • Dry the product under vacuum to obtain this compound.[1]

Data Summary

The following table summarizes the impact of the stoichiometry of acetic anhydride on the formation of impurities and the purity of the final product.

Molar Ratio (Starting Material:Acetic Anhydride)Unreacted Starting Material (%)Diacetylated Byproduct (%)Product Purity (%)
1:1.055<194
1:1.2<11-297
1:2.0<15-792

Data adapted from a representative synthesis of a similar N-acetylated pyridine derivative.[1]

Section 4: Visualizations

Reaction Workflow

Reaction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Heat and Stir Heat and Stir Combine Reactants->Heat and Stir 1. Add Ac₂O to 2-amino-4-methyl-5-nitropyridine Monitor with TLC Monitor with TLC Heat and Stir->Monitor with TLC 2. 70°C, 2h Cool to RT Cool to RT Monitor with TLC->Cool to RT Reaction Complete Induce Crystallization Induce Crystallization Cool to RT->Induce Crystallization 3. Cool reaction mixture Vacuum Filtration Vacuum Filtration Induce Crystallization->Vacuum Filtration 4. Add anti-solvent if necessary Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent 5. Collect solid Dry Under Vacuum Dry Under Vacuum Wash with Cold Solvent->Dry Under Vacuum 6. Remove impurities Final Product N-(4-methyl-5-nitropyridin- 2-yl)acetamide Dry Under Vacuum->Final Product 7. Obtain pure product Reaction_Scheme cluster_main Main Reaction (N-Acylation) cluster_side Potential Side Reactions & Impurities SM 2-Amino-4-methyl- 5-nitropyridine Product N-(4-methyl-5-nitropyridin- 2-yl)acetamide (Desired Product) SM->Product AA Acetic Anhydride AA->Product Acetic_Acid Acetic Acid (from Hydrolysis) AA->Acetic_Acid Unreacted_SM Unreacted 2-Amino-4-methyl- 5-nitropyridine Product->Unreacted_SM Incomplete Reaction Diacetylated Diacetylated Byproduct Product->Diacetylated Water H₂O (Moisture) Water->Acetic_Acid Excess_AA Excess Ac₂O Excess_AA->Diacetylated

References

Technical Support Center: Characterization of N-(4-methyl-5-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-methyl-5-nitropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges encountered during the synthesis, purification, and analytical characterization of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its characterization?

The characterization of this compound is governed by the interplay of its three key substituents on the pyridine ring:

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly decreases the electron density of the pyridine ring.[1][2] This makes the aromatic protons appear at a lower field (higher ppm) in an ¹H NMR spectrum and activates the ring for certain nucleophilic reactions.[3]

  • Acetamide Group (-NHCOCH₃): This group is polar and capable of hydrogen bonding, which influences the molecule's solubility and chromatographic behavior. The amide proton is readily identifiable in ¹H NMR.

  • Methyl Group (-CH₃): This is a weakly electron-donating group that will slightly shield nearby protons in NMR spectroscopy.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and also acts as an electron-withdrawing entity, influencing the chemical shifts of adjacent protons.[4]

Collectively, these features render the molecule highly polar and susceptible to specific chemical transformations, which must be considered during analysis and purification.

Q2: How stable is this compound under typical laboratory conditions?

Nitroaromatic compounds are generally stable; however, their stability can be compromised under specific conditions.[1][2]

  • Chemical Stability: The compound is stable under recommended storage conditions, but it is sensitive to strong reducing agents (which can reduce the nitro group to an amine) and potentially strong acidic or basic conditions that could hydrolyze the amide bond.

  • Thermal Stability: While generally stable at room temperature, nitroaromatic compounds can decompose at elevated temperatures.[5] It is advisable to avoid excessive heating during analysis (e.g., in a GC inlet) unless thermal stability has been confirmed.

  • Chromatographic Stability: Some nitroaromatic compounds have shown decomposition in certain reversed-phase HPLC systems, particularly with acetonitrile/water mobile phases.[6] If instability is suspected during LC analysis, using a methanol/water system may offer improved stability.[6]

Q3: What solvents are recommended for dissolving this compound for analysis?

Due to the molecule's high polarity, selecting an appropriate solvent is critical for successful analysis. Poor solubility can lead to inaccurate quantification and broadened signals in NMR.

Solvent Abbreviation Typical Use Case Comments
Dimethyl SulfoxideDMSONMR Spectroscopy, Stock SolutionsExcellent solubilizing power for polar compounds. Hygroscopic; the residual water peak is often seen in ¹H NMR.
DimethylformamideDMFStock Solutions, Reaction SolventGood solvent for polar molecules. High boiling point can make removal difficult.
AcetonitrileACN, MeCNHPLC/LC-MS, Stock SolutionsCommon mobile phase component. May be less effective for highly concentrated solutions.
Acetone-NMR SpectroscopyCan be a good alternative to DMSO if reactivity is a concern.
ChloroformCHCl₃NMR SpectroscopySolubility may be limited. Often used with a small amount of DMSO-d₆ for locking.

Q4: Are there any specific safety precautions for handling this compound?

Yes. As with any laboratory chemical, a thorough review of the Safety Data Sheet (SDS) is mandatory before use.[7] For nitroaromatic compounds, the following general precautions apply:

  • Toxicity and Mutagenicity: Many nitroaromatic compounds are recognized as toxic and potentially mutagenic or carcinogenic.[1][8]

  • Handling: Always handle the compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Disposal: Dispose of waste in accordance with institutional and national regulations for hazardous chemical waste.[8]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Purification Challenges

"My compound is difficult to purify. It either remains at the baseline on silica gel or elutes in the solvent front during reversed-phase chromatography."

This is a classic challenge associated with highly polar molecules. The combination of the nitro, amide, and pyridine moieties gives this compound high polarity, making conventional chromatographic methods ineffective.

Causality:

  • Normal-Phase (Silica Gel): The highly polar functional groups interact very strongly with the acidic silanol groups on the silica surface, leading to poor mobility (streaking or immobility) even with highly polar eluents like 10-20% methanol in DCM.

  • Reversed-Phase (C18): The compound has insufficient hydrophobicity to partition effectively onto the nonpolar stationary phase. It remains primarily in the polar mobile phase and elutes with the solvent front, resulting in no separation from other polar impurities.[9]

Solutions & Experimental Protocols:

The most effective solution for this issue is to use Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10]

dot

Purification_Workflow start Crude Product rp_check Attempt Reversed-Phase (e.g., C18) start->rp_check np_check Attempt Normal-Phase (e.g., Silica) rp_check->np_check Fails (Elutes in Void) recrystallize Recrystallization rp_check->recrystallize Partially Successful hilic Utilize HILIC Purification np_check->hilic Fails (Sticks to Baseline) np_check->recrystallize Partially Successful hilic->recrystallize Successful end_node Pure Compound recrystallize->end_node

Caption: Purification strategy for polar compounds.

Experimental Protocol: HILIC Flash Chromatography

HILIC utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) with a reversed-phase type mobile phase.[10][11] Water acts as the strong, eluting solvent.

  • Stationary Phase Selection: Use a standard silica gel column. For basic compounds like pyridines, an amine-functionalized or diol-functionalized column can also yield excellent results.[11]

  • Sample Preparation: Dissolve the crude material in a minimal amount of DMSO or DMF. Adsorb this solution onto a small amount of silica gel and dry it under vacuum to create a dry load. This prevents solvent effects that can ruin the separation.

  • Mobile Phase:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water (can be modified with 0.1% formic acid or acetic acid to improve peak shape)

  • Gradient Elution:

    • Equilibrate the column with 95:5 ACN:Water.

    • Load the sample.

    • Run a linear gradient from 95:5 ACN:Water to 80:20 ACN:Water over 10-15 column volumes. The optimal gradient may require scouting with TLC.

  • Fraction Analysis: Collect fractions and analyze them using TLC or LC-MS to identify those containing the pure product.

Problem 2: NMR Spectroscopy Issues

"The ¹H NMR spectrum of my compound is difficult to interpret, shows broad signals, or has unexpected peaks."

The electronic environment of the substituted pyridine ring often leads to complex spectra.

Q2a: Why are the aromatic proton signals shifted downfield? The pyridine nitrogen and the nitro group are both strongly electron-withdrawing. This deshields the ring protons, shifting their signals downfield (to higher ppm values). Protons ortho and para to the nitro group will experience the most significant downfield shift.[4] The proton alpha to the pyridine nitrogen is also shifted downfield.

Q2b: What is causing the broad signals in my spectrum? Broadening can arise from several factors, which can be systematically investigated.[12]

Potential Cause Explanation Troubleshooting Step
Paramagnetic Impurities Trace metals (e.g., iron, copper) from reagents or catalysts can cause severe line broadening.Filter the NMR sample through a small plug of celite or silica. If the issue persists, re-purify the bulk sample.
Compound Aggregation At high concentrations, polar molecules can form aggregates via intermolecular interactions (e.g., H-bonding), leading to slower tumbling and broader signals.Run the NMR on a more dilute sample. Compare the spectra to see if peak sharpness improves.
Chemical Exchange Slow rotation around the amide C-N bond or proton exchange with trace water/acid can cause broadening.Acquire the spectrum at a higher temperature (e.g., 50-80 °C). This can increase the rate of exchange, leading to sharper, averaged signals.
Unresolved Coupling Complex spin-spin coupling patterns that are not fully resolved can appear as broad multiplets.Use a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) to increase signal dispersion and resolve the coupling.

Q2c: I see extra peaks that don't correspond to my product. First, rule out common contaminants. If extra peaks remain, they are likely synthesis-related impurities.

  • Residual Solvents: Peaks for common solvents like ethyl acetate (~1.26, 2.05, 4.12 ppm), acetone (~2.17 ppm), or dichloromethane (~5.32 ppm) are frequent.

  • Starting Material: Compare the spectrum to that of the starting 2-amino-4-methyl-5-nitropyridine to check for incomplete conversion.

  • Isomeric Byproducts: Nitration reactions on substituted pyridines are not always perfectly regioselective.[13] It's possible to have a small percentage of an isomeric product (e.g., N-(4-methyl-3-nitropyridin-2-yl)acetamide). 2D NMR techniques like COSY and NOESY can be invaluable for confirming the connectivity and spatial relationships to verify the correct isomer.

Problem 3: Mass Spectrometry Issues

"I am having trouble observing the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) in my mass spectrum."

This is a common issue for nitroaromatic compounds due to their facile fragmentation.

Causality: The C-NO₂ bond is relatively weak and the nitro group is a stable radical leaving group. Under high-energy ionization techniques like Electron Ionization (EI), the molecular ion is often unstable and rapidly fragments.

Solutions:

  • Switch to a Soft Ionization Technique:

    • Electrospray Ionization (ESI): This is the preferred method. It is a soft technique that typically yields a strong signal for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ or [M+K]⁺. Given the basic pyridine nitrogen, positive ion mode ESI should be very effective.

    • Chemical Ionization (CI): Another soft technique that can be used if ESI is not available. It often produces a clearer [M+H]⁺ peak than EI.

  • Interpret the Fragmentation Pattern: Even with fragmentation, the data is valuable. The most common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group components. Look for characteristic neutral losses:

    • Loss of •NO₂ (46 Da): A peak corresponding to [M-46]⁺.

    • Loss of •NO (30 Da): A peak corresponding to [M-30]⁺.

    • Loss of O (16 Da): A peak corresponding to [M-16]⁺, though less common.

dot

Fragmentation_Pathway M [M+H]⁺ m/z = 196.07 M_NO2 [M+H - NO₂]⁺ m/z = 150.08 M->M_NO2 - •NO₂ (46 Da) M_NO [M+H - NO]⁺ m/z = 166.08 M->M_NO - •NO (30 Da)

Caption: Common fragmentation pathways in MS.

References

Technical Support Center: Purification of N-(4-methyl-5-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-methyl-5-nitropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this compound post-synthesis. Our approach is rooted in mechanistic understanding and field-proven methodologies to ensure you can confidently navigate the challenges of purification.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Issue 1: Persistent Presence of Starting Material, N-(4-methylpyridin-2-yl)acetamide

Question: After my synthesis and initial work-up, TLC and NMR analysis consistently show the presence of the unreacted starting material, N-(4-methylpyridin-2-yl)acetamide. How can I effectively remove this impurity?

Answer:

The presence of unreacted starting material is a common issue, often stemming from incomplete nitration. The key to its removal lies in exploiting the subtle differences in polarity between the starting material and the desired nitrated product.

Causality: The introduction of a nitro group (-NO₂) significantly increases the polarity of the molecule. This compound is considerably more polar than N-(4-methylpyridin-2-yl)acetamide. We can leverage this difference for efficient separation.

Solutions:

  • Recrystallization: This is the most straightforward method for removing less polar impurities like the starting material. The principle is based on the lower solubility of the desired, more polar product in a carefully chosen solvent system at lower temperatures.

    • Recommended Solvent Systems:

      • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water dropwise until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly. The pure nitrated product should crystallize out, leaving the more soluble starting material in the mother liquor.

      • Ethyl Acetate/Hexane: Dissolve the crude material in a minimal amount of hot ethyl acetate. Gradually add hexane as an anti-solvent until persistent cloudiness is observed. Reheat to clarify and then cool slowly.

  • Column Chromatography: For more challenging separations or when a very high degree of purity is required, silica gel column chromatography is the method of choice.

    • Protocol:

      • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

      • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) to first elute the less polar starting material. Gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute your desired, more polar this compound. Monitor the fractions by TLC to identify and combine the pure product.

Issue 2: Formation of a Diacylated Byproduct

Question: I've identified a byproduct with a higher molecular weight, which I suspect is the N,N-diacetylated compound. How can I minimize its formation and remove it from my product?

Answer:

The formation of a diacetylated byproduct, N-acetyl-N-(4-methyl-5-nitropyridin-2-yl)acetamide, can occur, particularly under forcing reaction conditions.

Causality: This byproduct arises from the further acetylation of the amide nitrogen. While less common, it can be promoted by a large excess of the acetylating agent or high reaction temperatures during the initial synthesis of the starting material.

Minimization Strategy:

  • Stoichiometry Control: During the synthesis of the starting material, N-(4-methylpyridin-2-yl)acetamide, use a modest excess of acetic anhydride (typically 1.1 to 1.5 equivalents).

  • Temperature Control: Avoid excessively high temperatures and prolonged reaction times during the acetylation step.

Removal Strategy:

  • Column Chromatography: The diacylated byproduct will have a different polarity compared to the desired mono-acetylated product. Typically, the diacetylated compound is less polar than the desired product due to the masking of the N-H group. A silica gel column with a hexane/ethyl acetate gradient, as described for removing starting material, will also be effective here. The diacylated byproduct will elute before the desired product.

Issue 3: Presence of Isomeric Impurities (e.g., N-(4-methyl-3-nitropyridin-2-yl)acetamide)

Question: I suspect the presence of a regioisomeric impurity, likely the 3-nitro isomer. How can I confirm its presence and separate it?

Answer:

The formation of regioisomers during the nitration of substituted pyridines is a known challenge. The directing effects of the substituents on the pyridine ring determine the position of nitration.

Causality: The acetamido group at the 2-position and the methyl group at the 4-position are both activating, ortho-, para-directing groups. Nitration is expected to predominantly occur at the 5-position (para to the acetamido group and ortho to the methyl group). However, a smaller amount of the 3-nitro isomer (ortho to both groups) can also be formed. The separation of these isomers can be difficult due to their similar polarities.

Confirmation:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a powerful tool to resolve and quantify isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Careful analysis of the aromatic region in the ¹H NMR spectrum can help identify the presence of different isomers, as the coupling constants and chemical shifts of the pyridine ring protons will be distinct for each isomer.

Separation Strategies:

  • Fractional Recrystallization: This technique can sometimes be effective if there is a sufficient difference in the crystal packing and solubility of the isomers. It involves multiple, sequential recrystallization steps, which can be laborious and may lead to significant product loss.

  • Preparative HPLC: For the most challenging separations and to obtain highly pure material, preparative HPLC is the most effective, albeit more resource-intensive, method.

  • Specialized Column Chromatography: In some cases, using a different stationary phase, such as alumina, or employing more complex solvent systems in traditional silica gel chromatography might improve separation. The addition of a small amount of a modifier to the eluent, such as methanol or triethylamine, can sometimes alter the selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose recrystallization solvent for this compound?

A1: While the optimal solvent can vary depending on the specific impurities present, a good starting point is typically ethanol or a mixture of ethanol and water. These solvents often provide a good balance of solubility at high temperatures and poor solubility at low temperatures for polar, crystalline compounds. Ethyl acetate can also be an effective choice.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens if the solution is too concentrated or if the cooling is too rapid.

  • Solution 1: Re-dissolve and cool slowly. Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool to room temperature very slowly, followed by further cooling in an ice bath.

  • Solution 2: Change the solvent system. The current solvent may not be ideal. Try a different solvent or a solvent pair where the compound has a lower solubility.

Q3: How can I avoid hydrolysis of the acetamide group during purification?

A3: The acetamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of 2-amino-4-methyl-5-nitropyridine. The Material Safety Data Sheet (MSDS) for this compound indicates it is incompatible with acids.

  • Recommendation: During aqueous workups and extractions, maintain a neutral or slightly basic pH. Use a mild base like sodium bicarbonate for neutralization. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Q4: What analytical techniques are essential for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the purification process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity and to detect any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Data Presentation

Table 1: Common Solvents for Purification

Solvent/SystemApplicationRationale
Ethanol/WaterRecrystallizationGood for polar compounds; allows for fine-tuning of solubility.
Ethyl Acetate/HexaneRecrystallization & Column ChromatographyA versatile system with a wide polarity range.
DichloromethaneColumn Chromatography (for sample loading)Good for dissolving a wide range of organic compounds.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, add the crude this compound and the minimum volume of hot ethanol required to fully dissolve the solid.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with swirling until a faint, persistent turbidity is observed.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexane) and pour it into a glass column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) to wash out non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexane) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_purification Purification Strategy Crude_Product Crude this compound TLC_Analysis TLC/NMR Analysis of Crude Crude_Product->TLC_Analysis Impurity_Check Impurities Present? TLC_Analysis->Impurity_Check Recrystallization Recrystallization (e.g., Ethanol/Water) Impurity_Check->Recrystallization Minor Impurities Column_Chromatography Column Chromatography (Silica, Hexane/EtOAc) Impurity_Check->Column_Chromatography Major/Multiple Impurities Purity_Analysis Purity Analysis (TLC, NMR, HPLC) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product Purity Met Further_Purification Further Purification Needed Purity_Analysis->Further_Purification Purity Not Met Further_Purification->Column_Chromatography

Caption: A decision-making workflow for the purification of this compound.

Validation & Comparative

Mass spectrometry analysis for confirming the molecular weight of N-(4-methyl-5-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Mass Spectrometry for Molecular Weight Confirmation of N-(4-methyl-5-nitropyridin-2-yl)acetamide

This guide provides a comprehensive comparison of common mass spectrometry (MS) ionization techniques for the accurate molecular weight confirmation of the novel small molecule, this compound. It is designed for researchers, scientists, and drug development professionals who require robust analytical methods for chemical synthesis and characterization. We will delve into the theoretical underpinnings, practical experimental workflows, and comparative performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), using this compound as a practical case study.

The Critical Role of Molecular Weight Confirmation

In the synthesis of novel chemical entities, unequivocal confirmation of the molecular weight is a cornerstone of structural elucidation. It serves as the initial validation of a successful synthesis, ensuring the target molecule has been formed. For this compound (Chemical Formula: C₈H₉N₃O₃), the theoretical monoisotopic mass is calculated to be 195.0644 Da . High-resolution mass spectrometry (HRMS) is the gold standard for confirming this value experimentally, providing a level of precision that distinguishes the target molecule from other potential byproducts or impurities with similar nominal masses.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount and depends on the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight. For a small molecule like this compound, several options are viable, each with distinct advantages and limitations.

Ionization TechniquePrincipleIdeal AnalytesExpected Ion for C₈H₉N₃O₃AdvantagesLimitations
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol. Solvent evaporation leads to charged droplets, and ultimately, gas-phase ions.Polar to moderately polar, thermally labile molecules.[M+H]⁺ (m/z 196.0717) or [M+Na]⁺ (m/z 218.0536)Soft ionization, minimal fragmentation, excellent for polar compounds, easily coupled with liquid chromatography (LC).Susceptible to ion suppression, requires analyte solubility, may form multiple adducts complicating spectra.
Atmospheric Pressure Chemical Ionization (APCI) A heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through chemical reactions.Nonpolar to moderately polar, thermally stable molecules.[M+H]⁺ (m/z 196.0717)Tolerant of higher flow rates and less pure samples, good for less polar compounds than ESI.Can cause thermal degradation for labile compounds, may produce more fragmentation than ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix. A pulsed laser desorbs and ionizes the matrix, which then transfers charge to the analyte.Wide range of molecules, including large biomolecules and polymers.[M+H]⁺ (m/z 196.0717) or [M+K]⁺ (m/z 234.0275)High sensitivity, tolerant of salts and buffers, primarily produces singly charged ions.Matrix selection is crucial and can be trial-and-error, potential for matrix-related background ions.

Experimental Workflows: A Step-by-Step Comparison

The following sections detail the experimental protocols for analyzing this compound using ESI, APCI, and MALDI coupled with a high-resolution mass spectrometer (e.g., an Orbitrap or TOF analyzer).

Electrospray Ionization (ESI) Workflow

ESI is often the first choice for a molecule like this compound due to the presence of polar functional groups (nitro, acetamide) that can be readily protonated.

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid aids in protonation.

  • Infusion Analysis: Dilute the stock solution to a final concentration of 1-10 µg/mL. Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.0-4.0 kV

    • Sheath Gas (N₂): 10-20 arbitrary units

    • Auxiliary Gas (N₂): 2-5 arbitrary units

    • Capillary Temperature: 275-325 °C

    • Mass Range: m/z 100-500

    • Resolution: >70,000

  • Data Acquisition and Analysis: Acquire the spectrum and look for the protonated molecular ion [M+H]⁺ at m/z 196.0717. Also, check for common adducts like the sodium adduct [M+Na]⁺ at m/z 218.0536. The high-resolution measurement should be within 5 ppm of the theoretical mass.

Workflow Diagram:

ESI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample This compound Solvent 50:50 ACN:H2O + 0.1% Formic Acid Sample->Solvent Stock 1 mg/mL Stock Solvent->Stock Dilute Dilute to 1-10 µg/mL Stock->Dilute Infusion Direct Infusion (5-10 µL/min) Dilute->Infusion ESI_Source ESI Source (Positive Mode) Infusion->ESI_Source HRMS High-Resolution Mass Analyzer ESI_Source->HRMS Detector Detector HRMS->Detector Spectrum Mass Spectrum Detector->Spectrum MH_Ion [M+H]⁺ Peak (m/z 196.0717) Spectrum->MH_Ion MNa_Ion [M+Na]⁺ Peak (m/z 218.0536) Spectrum->MNa_Ion Mass_Accuracy Mass Accuracy (< 5 ppm) MH_Ion->Mass_Accuracy caption Figure 1. ESI-MS workflow for molecular weight confirmation.

Figure 1. ESI-MS workflow for molecular weight confirmation.

Atmospheric Pressure Chemical Ionization (APCI) Workflow

If ESI yields poor ionization efficiency, APCI is a strong alternative, particularly if the compound is sufficiently volatile and thermally stable.

Protocol:

  • Sample Preparation: Prepare the sample as described for ESI, though the concentration may need to be slightly higher (e.g., 10-50 µg/mL). The use of an acid is not as critical for ionization but can be retained if using an LC-MS setup.

  • Flow Injection or LC Introduction: APCI is typically coupled with liquid chromatography. A flow injection analysis (FIA) can be performed by injecting a small volume (1-5 µL) of the sample into a solvent stream flowing at 200-500 µL/min.

  • Instrument Parameters (Positive Ion Mode):

    • Ion Source: APCI

    • Corona Discharge Current: 2-5 µA

    • Vaporizer Temperature: 350-450 °C

    • Sheath Gas (N₂): 30-50 arbitrary units

    • Auxiliary Gas (N₂): 5-10 arbitrary units

    • Capillary Temperature: 250-300 °C

    • Mass Range: m/z 100-500

    • Resolution: >70,000

  • Data Acquisition and Analysis: Acquire the data and identify the protonated molecular ion [M+H]⁺ at m/z 196.0717. The higher vaporizer temperature in APCI may induce some in-source fragmentation, which should be noted.

Workflow Diagram:

APCI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample This compound Solvent Methanol or ACN Sample->Solvent Solution 10-50 µg/mL Solution Solvent->Solution FIA Flow Injection (200-500 µL/min) Solution->FIA APCI_Source APCI Source (Heated Nebulizer + Corona Discharge) FIA->APCI_Source HRMS High-Resolution Mass Analyzer APCI_Source->HRMS Detector Detector HRMS->Detector Spectrum Mass Spectrum Detector->Spectrum MH_Ion [M+H]⁺ Peak (m/z 196.0717) Spectrum->MH_Ion Fragments Potential Fragments Spectrum->Fragments Mass_Accuracy Mass Accuracy (< 5 ppm) MH_Ion->Mass_Accuracy caption Figure 2. APCI-MS workflow for molecular weight confirmation.

Figure 2. APCI-MS workflow for molecular weight confirmation.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Workflow

MALDI is less common for small molecules of this size but can be a powerful tool, especially for rapid screening or when dealing with complex mixtures.

Protocol:

  • Matrix and Sample Preparation:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent like 70:30 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Prepare a 1 mg/mL solution of the analyte in a compatible solvent.

  • Spotting: On a MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution directly on the spot, or pre-mix them before spotting 1 µL of the mixture. Allow the solvent to evaporate completely, forming co-crystals.

  • Instrument Parameters (Positive Ion Mode, Reflectron):

    • Ion Source: MALDI

    • Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm)

    • Laser Fluence: Adjust to the minimum level required for good signal-to-noise to minimize fragmentation.

    • Mode: Reflectron mode for high resolution.

    • Mass Range: m/z 100-800 (to observe matrix and analyte ions).

    • Calibration: Use a known calibrant mixture close to the analyte's mass.

  • Data Acquisition and Analysis: Acquire the spectrum, looking for the protonated molecular ion [M+H]⁺ at m/z 196.0717. Also be aware of potential potassium adducts [M+K]⁺ at m/z 234.0275, which are common in MALDI. Ignore low-mass matrix-related peaks.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Analyte_Sol Analyte Solution (1 mg/mL) Mix Mix 1:1 Analyte:Matrix Analyte_Sol->Mix Matrix_Sol CHCA Matrix Solution Matrix_Sol->Mix Spot Spot on Target Plate & Air Dry Mix->Spot Target_Plate Insert Target Plate Spot->Target_Plate Laser Pulsed Laser Desorption/Ionization Target_Plate->Laser TOF_Analyzer TOF Mass Analyzer (Reflectron Mode) Laser->TOF_Analyzer Detector Detector TOF_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum MH_Ion [M+H]⁺ Peak (m/z 196.0717) Spectrum->MH_Ion MK_Ion [M+K]⁺ Peak (m/z 234.0275) Spectrum->MK_Ion Matrix_Peaks Ignore Matrix Peaks Spectrum->Matrix_Peaks caption Figure 3. MALDI-MS workflow for molecular weight confirmation.

A Comparative Analysis of N-(4-methyl-5-nitropyridin-2-yl)acetamide and its Non-Nitrated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the functionalization of heterocyclic scaffolds is a cornerstone of developing novel therapeutic agents. The pyridine ring, in particular, is a privileged structure, appearing in numerous approved drugs. The introduction of substituents can dramatically alter the physicochemical properties and biological activity of a parent molecule. This guide provides a detailed comparative analysis of N-(4-methyl-5-nitropyridin-2-yl)acetamide and its direct non-nitrated analog, N-(4-methylpyridin-2-yl)acetamide.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide insights into the causal relationships between chemical structure and functional properties, grounded in established scientific principles. Every experimental protocol described is designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Introduction: The Significance of the Nitro Group in Pyridine Scaffolds

The introduction of a nitro (NO₂) group onto an aromatic or heteroaromatic ring is a common strategy in medicinal chemistry to modulate a compound's properties. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1][2] This electronic perturbation can have profound consequences, including:

  • Alteration of Physicochemical Properties: Changes in pKa, solubility, and crystal packing.[3]

  • Modulation of Reactivity: The electron-deficient nature of the pyridine ring is further enhanced, influencing its susceptibility to nucleophilic attack.[4][5]

  • Impact on Biological Activity: The nitro group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. Furthermore, the in vivo reduction of the nitro group can lead to the formation of reactive species with cytotoxic or antimicrobial effects.[1][6]

This guide will systematically compare the nitrated and non-nitrated analogs to illuminate the specific effects of the 5-nitro substituent on the N-(4-methylpyridin-2-yl)acetamide scaffold.

Synthesis and Structural Elucidation

The synthesis of both compounds starts from the commercially available 2-amino-4-methylpyridine. The subsequent steps diverge to either directly acetylate the amino group or to first introduce the nitro group followed by acetylation.

Synthetic Pathways

The synthetic routes for both compounds are outlined below. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

Synthesis cluster_0 Synthesis of N-(4-methylpyridin-2-yl)acetamide (Non-nitrated Analog) cluster_1 Proposed Synthesis of this compound (Nitrated Analog) a 2-Amino-4-methylpyridine b N-(4-methylpyridin-2-yl)acetamide a->b Acetic Anhydride, 70°C c 2-Amino-4-methylpyridine d 2-Amino-4-methyl-5-nitropyridine c->d Fuming HNO₃, H₂SO₄ e This compound d->e Acetic Anhydride

Caption: Synthetic routes for the non-nitrated and proposed synthesis for the nitrated acetamide derivatives.

Experimental Protocols

Synthesis of N-(4-methylpyridin-2-yl)acetamide (Non-nitrated Analog)

This protocol is based on established methods for the acetylation of 2-aminopyridines.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-4-methylpyridine (1.0 equivalent) in acetic anhydride (2.5 equivalents).

  • Heating: Heat the reaction mixture to 70°C and maintain this temperature with stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the mixture to room temperature. Slowly add diethyl ether to the cooled mixture to induce crystallization.

  • Isolation: Collect the resulting white, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum to yield N-(4-methylpyridin-2-yl)acetamide.

Proposed Synthesis of this compound (Nitrated Analog)

This proposed synthesis is adapted from general procedures for the nitration of substituted pyridines.[8]

  • Nitration: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the acid in an ice bath to 5-10°C. Slowly add 2-amino-4-methylpyridine (1.0 equivalent) under vigorous stirring. Prepare a mixture of fuming nitric acid and concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature below 10°C. After the addition is complete, slowly warm the mixture to 60°C and maintain for several hours.

  • Work-up and Isolation of Intermediate: Pour the reaction mixture onto crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate until a precipitate forms. Filter the precipitate, wash with cold water, and dry to obtain 2-amino-4-methyl-5-nitropyridine.

  • Acetylation: Suspend the 2-amino-4-methyl-5-nitropyridine intermediate (1.0 equivalent) in acetic anhydride (2.5 equivalents) and heat at 70-80°C for 2 hours.

  • Isolation and Purification: Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain this compound.

Comparative Physicochemical Properties

The introduction of the nitro group is expected to significantly alter the physicochemical properties of the molecule. The following table summarizes the known and predicted properties of both analogs.

PropertyN-(4-methylpyridin-2-yl)acetamideThis compoundRationale for Predicted Differences
Molecular Formula C₈H₁₀N₂OC₈H₉N₃O₃Addition of a nitro group (NO₂)
Molecular Weight 150.18 g/mol 195.18 g/mol [9]Increased mass due to the nitro group
Melting Point 102-106 °CPredicted to be significantly higherThe nitro group can participate in stronger intermolecular interactions (dipole-dipole, hydrogen bonding), leading to a more stable crystal lattice.
Solubility Soluble in polar organic solvents.Predicted to have lower solubility in nonpolar solvents and potentially higher solubility in polar aprotic solvents.The increased polarity from the nitro group will dominate its solubility profile.
pKa (of pyridinium ion) Predicted to be higherPredicted to be lowerThe electron-withdrawing nitro group will decrease the electron density on the pyridine nitrogen, making it a weaker base and its conjugate acid a stronger acid (lower pKa).[5]
Calculated LogP ~1.0-1.5~0.5-1.0The polar nitro group is expected to decrease the octanol-water partition coefficient.

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques are essential for the structural confirmation of the synthesized compounds. The presence of the nitro group is expected to induce characteristic shifts in the NMR and IR spectra.

¹H NMR Spectroscopy
  • N-(4-methylpyridin-2-yl)acetamide: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acetamide protons.

  • This compound: The introduction of the strongly electron-withdrawing nitro group at the 5-position will cause a downfield shift (to higher ppm values) of the adjacent aromatic protons due to deshielding. The proton at the 6-position is expected to be the most affected.

¹³C NMR Spectroscopy
  • N-(4-methylpyridin-2-yl)acetamide: The ¹³C NMR will show characteristic signals for the pyridine ring carbons, the methyl carbon, and the carbonyl and methyl carbons of the acetamide group.

  • This compound: The carbon atom directly attached to the nitro group (C5) will be significantly deshielded and shifted downfield. The other pyridine ring carbons will also experience shifts due to the electronic perturbation.

IR Spectroscopy
  • N-(4-methylpyridin-2-yl)acetamide: The IR spectrum will be characterized by N-H and C=O stretching vibrations of the amide group, as well as C-H and C=C/C=N stretching of the methyl and pyridine groups.

  • This compound: In addition to the amide and pyridine vibrations, the IR spectrum of the nitrated analog will exhibit strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Mass Spectrometry

Mass spectrometry will confirm the molecular weights of both compounds. The fragmentation patterns can also provide structural information. For the nitrated analog, the loss of the nitro group or related fragments (e.g., NO, NO₂) would be expected fragmentation pathways.

Comparative Biological Activity: A Predictive Outlook

Potential Antifungal Activity

Derivatives of N-(pyridin-2-yl)acetamide have shown promising antifungal activity.[10][11] The introduction of a nitro group could potentially enhance this activity. The electron-withdrawing nature of the nitro group can increase the electrophilicity of the pyridine ring, potentially leading to enhanced interactions with fungal enzymes or other targets.

Potential Kinase Inhibitory Activity

Pyridine-based scaffolds are common in kinase inhibitors. The nitro group can form hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases, a common strategy in the design of potent inhibitors.

Proposed Experimental Workflow for Comparative Biological Screening

To experimentally validate these predictions, a tiered screening approach is recommended.

BiologicalScreening cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays (for active compounds) a Antifungal Susceptibility Testing (e.g., against Candida albicans, Aspergillus niger) c Minimum Inhibitory Concentration (MIC) Determination a->c b Kinase Inhibition Panel (Broad panel of representative kinases) d Enzyme Kinetics and IC₅₀ Determination b->d e Cell-based Assays for Cytotoxicity and Mechanism of Action c->e d->e

Caption: A proposed workflow for the comparative biological evaluation of the two compounds.

Conclusion

The comparative analysis of this compound and its non-nitrated analog highlights the profound impact of the nitro group on the physicochemical and, predictably, the biological properties of a pyridine-based scaffold. The electron-withdrawing nature of the nitro group is expected to alter the compound's polarity, basicity, and spectroscopic signature. These changes are hypothesized to translate into modulated biological activity, potentially enhancing antifungal or kinase inhibitory properties.

The experimental protocols and predictive analyses provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate these and similar compounds. By understanding the fundamental principles that govern the structure-activity relationships of substituted pyridines, the scientific community can continue to advance the design and development of novel therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationships of Bioactive Pyridinyl Acetamide Derivatives: A Predictive Framework for N-(4-methyl-5-nitropyridin-2-yl)acetamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinyl acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and ion channel modulatory effects. While the specific structure-activity relationship (SAR) for N-(4-methyl-5-nitropyridin-2-yl)acetamide is not extensively documented in publicly accessible literature, a comprehensive comparative analysis of structurally related analogues provides a robust framework for predicting its biological potential and guiding future drug discovery efforts. This guide deconstructs the core scaffold, synthesizes SAR data from diverse pyridinyl acetamide derivatives, provides validated experimental protocols for lead optimization, and proposes a strategic path for the rational design of novel therapeutics based on this promising chemical entity.

Part 1: Deconstruction of the Core Scaffold

To logically approach the SAR of this compound, we must first dissect the molecule into its key pharmacophoric regions. Each region offers a vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

  • Region A: The Acetamide Linker: This is a critical hydrogen-bonding domain. The N-H proton acts as a hydrogen bond donor, and the carbonyl oxygen serves as an acceptor. Modifications here, such as alkylation or incorporation into a heterocyclic ring, can drastically alter binding modes and metabolic stability.

  • Region B: The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine nitrogen introduces a dipole moment and a potential hydrogen bond acceptor site, influencing solubility and target engagement. Its electronic properties are heavily modulated by substituents.

  • Region C: The 4-Methyl Group: This group adds lipophilicity and steric bulk. It can influence the planarity of the molecule and engage in hydrophobic interactions within a binding pocket.

  • Region D: The 5-Nitro Group: A strong electron-withdrawing group, the nitro moiety significantly impacts the electron density of the pyridine ring, influencing its pKa and reactivity. It can also act as a hydrogen bond acceptor and is known to be a key feature in compounds with certain antimicrobial and anti-inflammatory activities.[1]

G cluster_0 This compound cluster_1 Pharmacophoric Regions Core C8H9N3O3 RegionA Region A: Acetamide Linker Core->RegionA -NH-C(O)-CH3 RegionB Region B: Pyridine Ring Core->RegionB Pyridine Core RegionC Region C: 4-Methyl Group Core->RegionC -CH3 at C4 RegionD Region D: 5-Nitro Group Core->RegionD -NO2 at C5 G cluster_workflow General Synthetic Workflow Start 1. Dissolve Carboxylic Acid & Aminopyridine in DMF Activate 2. Add HATU/DIEA (Activate Acid) Start->Activate Couple 3. Stir Overnight (Amide Bond Formation) Activate->Couple Workup 4. Aqueous Workup & Ethyl Acetate Extraction Couple->Workup Purify 5. Silica Gel Chromatography Workup->Purify Characterize 6. NMR & HRMS Analysis Purify->Characterize End Pure Compound Characterize->End G cluster_A Region A: Acetamide Modification cluster_C Region C: Methyl Group Bioisosteres cluster_D Region D: Nitro Group Bioisosteres Start Initial Scaffold: This compound A1 Vary Alkyl Chain (Me, Et, iPr) Start->A1 A2 Incorporate into Ring (e.g., Lactam) Start->A2 C1 Replace with H, Cl, CF3 Start->C1 C2 Replace with Ethyl, Propyl Start->C2 D1 Replace with Cyano (-CN) Start->D1 D2 Replace with Sulfonamide (-SO2NH2) Start->D2 Assay Screen Library in Primary Assays (Anti-inflammatory, Antimicrobial) A1->Assay A2->Assay C1->Assay C2->Assay D1->Assay D2->Assay Hit Identify 'Hit' Compounds Assay->Hit Optimize Lead Optimization (ADME/Tox Profiling) Hit->Optimize

References

Comparing the reactivity of different nitropyridine isomers in acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Acylation of Nitropyridine Isomers

Introduction: Navigating the Complex Reactivity of Nitropyridines

For researchers in medicinal chemistry and materials science, pyridine and its derivatives are foundational scaffolds. However, their functionalization is often a non-trivial pursuit. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, complicates classical electrophilic aromatic substitution reactions that are routine for benzene derivatives. The introduction of a nitro group—one of the most powerful electron-withdrawing groups—further deactivates the ring, presenting a significant synthetic challenge while simultaneously opening avenues for unique reactivity patterns.

Standard electrophilic acylation methods, such as the Friedel-Crafts reaction, are generally ineffective for pyridines. The lone pair on the pyridine nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃). This not only shuts down the catalytic cycle but also forms a pyridinium salt, which is exceptionally more electron-deficient and resistant to electrophilic attack than the starting material[1][2][3]. For nitropyridines, this deactivation is even more pronounced.

This guide provides an in-depth comparison of the reactivity of the three canonical nitropyridine isomers—2-nitropyridine, 3-nitropyridine, and 4-nitropyridine—in acylation reactions. We will move beyond the limitations of classical methods to explore modern synthetic strategies, dissect the underlying electronic effects that govern their reactivity, and provide actionable experimental protocols for their functionalization.

The Decisive Role of Electronics: How Nitro Group Position Dictates Reactivity

The reactivity of a nitropyridine isomer is fundamentally dictated by the interplay between the inductive and resonance effects of the nitro group and the inherent electronic properties of the pyridine ring. The nitro group is strongly electron-withdrawing through both effects, making the entire ring system significantly electron-poor[4][5]. However, the specific placement of the nitro group creates distinct electronic landscapes for each isomer.

  • 2-Nitropyridine & 4-Nitropyridine: In these isomers, the nitro group is in conjugation with the ring nitrogen (ortho and para, respectively). This allows for powerful delocalization of electron density from the ring onto the nitro group via resonance. The C4 and C6 positions in 2-nitropyridine, and the C2 and C6 positions in 4-nitropyridine, become exceptionally electron-deficient and thus activated towards nucleophilic attack.

  • 3-Nitropyridine: When the nitro group is at the C3 position (meta to the ring nitrogen), its electron-withdrawing resonance effect does not extend to the other ring atoms in the same way. Its deactivating influence is exerted primarily through the powerful, distance-dependent inductive effect. While the entire ring is deactivated, it lacks the highly polarized C-H bonds found in the 2- and 4-isomers, leading to a different profile of reactivity, often favoring nucleophilic substitution at the C2, C4, or C6 positions[6][7].

Caption: Resonance contributors for 2- and 4-nitropyridine show positive charge development on ring carbons, indicating sites susceptible to nucleophilic attack. 3-Nitropyridine's deactivation is primarily inductive.

A Tale of Two Acylations: N-Acylation vs. C-Acylation

Acylation of nitropyridines can occur at two distinct sites: the ring nitrogen (N-acylation) or a ring carbon (C-acylation). The initial and often unavoidable step is N-acylation, which has profound consequences for subsequent C-H functionalization.

N-Acylation: The Inevitable First Step

The nitrogen lone pair, despite being attenuated by the nitro group, remains the most nucleophilic center in the molecule. Reaction with an acyl halide or anhydride leads to the rapid and reversible formation of an N-acylnitropyridinium salt[8].

Nitropyridine + Acyl-X ⇌ [N-Acylnitropyridinium]⁺X⁻

The stability and concentration of this pyridinium intermediate are crucial. The basicity of the parent nitropyridine correlates with the ease of N-acylation.

  • Reactivity Trend: 3-Nitropyridine > 2-Nitropyridine > 4-Nitropyridine

  • Causality: The nitro group in the 4-position provides the strongest deactivation of the nitrogen lone pair through resonance, making 4-nitropyridine the least basic and least nucleophilic isomer. 3-Nitropyridine is the most basic, as the nitro group's deactivating effect is primarily inductive. This equilibrium is a critical consideration; for C-acylation to occur, the reaction must proceed through or despite this initial N-acylation.

C-Acylation: Bypassing the Friedel-Crafts Dead End

Direct C-acylation via electrophilic substitution is not a viable strategy. Instead, modern methods leverage the electron-deficient nature of the ring or invert the polarity of the reactants.

Strategy 1: Radical Acylation

This method involves the generation of a nucleophilic acyl radical, which then attacks the electron-deficient nitropyridinium salt (formed in situ under acidic conditions).

  • Mechanism: Acyl radicals are typically generated from aldehydes via hydrogen atom abstraction[9]. These radicals preferentially add to the C2 or C4 positions of the pyridinium ring. A subsequent oxidation step restores aromaticity[1].

  • Isomer Reactivity: This method is most effective for substrates that can readily form a pyridinium ion and are susceptible to radical attack at the 2/4 positions. All three isomers can be substrates, but regioselectivity can be an issue, potentially leading to mixtures of products.

Strategy 2: Acylation of Silyl-Pyridines (A Case Study in Isomer-Specific Reactivity)

A remarkable method showcases the profound difference between isomers. 2-(Trialkylsilyl)pyridines react spontaneously with acyl chlorides to yield 2-pyridyl ketones. This reaction, however, completely fails for the 3- and 4-silyl isomers[10][11].

  • Mechanism for 2-Isomer: The reaction proceeds through a four-step sequence: (1) N-acylation, (2) intramolecular desilylation to form a stabilized ylide (a Hammick intermediate equivalent), (3) C-acylation, and (4) N-deacylation to release the product and regenerate the pyridine catalyst for the next cycle[10][11]. The key is the ability of the N-acylated intermediate to stabilize the carbanion formed upon desilylation.

  • Failure of 3- and 4-Isomers: For 3- and 4-(trialkylsilyl)pyridines, the reaction stops at the N-acylated pyridinium salt. The corresponding ylide intermediates are significantly less stable and do not form, thus preventing the crucial C-acylation step[10][11]. This provides a stark, experimentally validated example of isomer-dependent reactivity.

G Mechanism of Spontaneous Acylation of 2-TMS-Pyridine substrates 2-TMS-Pyridine + RCOCl N_acylation Step 1: N-Acylation substrates->N_acylation Spontaneous Int1 N-Acyl-2-TMS-Pyridinium Intermediate (Int1) N_acylation->Int1 desilylation Step 2: Desilylation (Chloride-assisted) Int1->desilylation ylide Stabilized Ylide (Hammick Intermediate) desilylation->ylide Key Step! Fails for 3- & 4-isomers C_acylation Step 3: C-Acylation ylide->C_acylation Reacts with another RCOCl Int2 Acyl-Adduct Intermediate (Int2) C_acylation->Int2 deacylation Step 4: N-Deacylation Int2->deacylation product 2-Acyl-Pyridine Product deacylation->product catalyst Pyridine (Catalyst) deacylation->catalyst Regenerated

Caption: The unique reactivity of 2-silylpyridines relies on the formation of a stabilized ylide intermediate, a pathway inaccessible to the 3- and 4-isomers.

Comparative Reactivity Summary

The following table synthesizes the key reactivity differences between the nitropyridine isomers in acylation reactions, based on their electronic properties and known synthetic routes.

Feature2-Nitropyridine3-Nitropyridine4-Nitropyridine
Ring Electron Density Highly deficient, esp. at C4, C6Deficient, more uniform distributionHighly deficient, esp. at C2, C6
N-Acylation Basicity LowModerate (Highest of the three)Very Low (Lowest of the three)
Susceptibility to Nucleophilic Attack High, at C4, C6Moderate, at C2, C4, C6High, at C2, C6
Friedel-Crafts Acylation Not feasible[1]Not feasible[1]Not feasible[1]
Radical Acylation Feasible, targets C4/C6Feasible, targets C2/C4/C6Feasible, targets C2/C6
Acylation via Silyl Intermediate Possible if silyl group is at C6Not feasible[10][11]Not feasible[10][11]
Acylation via Nucleophilic Substitution Possible with strong acyl nucleophilesMost common isomer for VNS-type reactions[6][7]Possible with strong acyl nucleophiles

Field-Proven Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. The following methods describe representative procedures for advanced C-acylation strategies.

Protocol 1: General Procedure for Radical Acylation of a Nitropyridine

This protocol is adapted from principles of radical addition to pyridinium salts[1][9].

  • Objective: To introduce an acyl group at a ring carbon of a nitropyridine.

  • Materials:

    • Nitropyridine isomer (1.0 eq)

    • Aldehyde (e.g., Benzaldehyde, 2.0 eq)

    • Trifluoroacetic acid (TFA, 2.0 eq)

    • Oxidant (e.g., Ammonium persulfate, 1.5 eq)

    • Solvent (e.g., Acetonitrile)

  • Methodology:

    • To a solution of the nitropyridine (5 mmol) in acetonitrile (20 mL), add trifluoroacetic acid (10 mmol) at room temperature. Stir for 10 minutes to ensure formation of the nitropyridinium salt.

    • Add the aldehyde (10 mmol) to the solution.

    • In a separate flask, dissolve the oxidant (7.5 mmol) in a minimum amount of water and add it dropwise to the reaction mixture over 15 minutes.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction may take several hours.

    • Upon completion, cool the mixture to room temperature and quench by pouring into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality Behind Choices: TFA is used to protonate the pyridine nitrogen, making the ring more electrophilic and susceptible to attack by the nucleophilic acyl radical. An oxidant is required in the final step to re-aromatize the dihydropyridine intermediate formed after radical addition.

Protocol 2: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine

This protocol is based on the innovative work of Barbasiewicz and coworkers[10][11].

  • Objective: To synthesize a 2-acylpyridine from a 2-silylpyridine precursor.

  • Materials:

    • 2-(Trimethylsilyl)pyridine (1.0 eq)

    • Acyl chloride (e.g., Benzoyl chloride, 1.05 eq)

  • Methodology:

    • Caution: This reaction is often performed neat (without solvent) and can be exothermic. Perform on a small scale initially in a well-ventilated fume hood.

    • To a vial containing 2-(trimethylsilyl)pyridine (1 mmol), add the acyl chloride (1.05 mmol) dropwise at room temperature with magnetic stirring.

    • Stir the mixture at room temperature. The reaction progress can be monitored by NMR by taking aliquots. Many reactions are complete within 1-2 hours. For less reactive acyl chlorides, gentle heating (e.g., 60 °C) may be required.

    • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to yield the pure 2-acylpyridine product.

  • Causality Behind Choices: The reaction's spontaneity is its key feature. The lack of solvent simplifies the procedure. The mechanism relies on the intrinsic reactivity of the starting materials, where the initial N-acylation is the trigger for the productive reaction cascade. This method's elegance lies in its avoidance of harsh reagents or catalysts.

Conclusion and Outlook

The acylation of nitropyridines is a challenging yet achievable synthetic goal that hinges on understanding the distinct electronic character of each isomer. While classical electrophilic substitution is unviable, strategies that leverage the electron-deficient nature of the ring—such as radical addition or nucleophilic attack—provide effective pathways for C-H functionalization.

The key takeaways for the practicing scientist are:

  • The position of the nitro group is the primary determinant of reactivity, with 2- and 4-nitropyridines being highly polarized and 3-nitropyridine reacting via more subtle electronic effects.

  • N-acylation is the initial, often unavoidable, event that forms a highly deactivated pyridinium salt.

  • Innovative methods, such as the spontaneous acylation of 2-silylpyridines, highlight how unique mechanisms can be exploited for isomer-specific transformations, offering a powerful tool for regioselective synthesis.

By moving beyond outdated paradigms and embracing modern synthetic methods, researchers can effectively incorporate these valuable, functionalized heterocycles into the next generation of pharmaceuticals and advanced materials.

References

A Senior Application Scientist's Guide to Cross-Referencing Experimental Data of N-(4-methyl-5-nitropyridin-2-yl)acetamide with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. The reproducibility of scientific findings hinges on the meticulous verification of a compound's identity and purity. This guide provides a comprehensive framework for cross-referencing experimentally obtained data for N-(4-methyl-5-nitropyridin-2-yl)acetamide with established literature values and theoretical expectations. As a Senior Application Scientist, my objective is to not only present data but to illuminate the scientific rationale behind the chosen analytical techniques and the interpretation of their results.

This compound (CAS No: 90765-02-9) is a substituted pyridinyl acetamide derivative.[1][2] Its structure suggests potential applications in medicinal chemistry, given that pyridine and nitro-aromatic motifs are present in numerous bioactive compounds. While specific peer-reviewed studies on this exact molecule are not abundant in the public domain, we can establish a robust analytical workflow based on its chemical structure and data from structurally analogous compounds.

Foundational Physicochemical Properties: The First Point of Comparison

The initial step in compound verification involves comparing fundamental physicochemical properties against supplier information and calculated values. This serves as a preliminary but crucial check for sample identity.

PropertyExperimental/Supplier DataTheoretical/Literature ValueSource
CAS Number90765-02-990765-02-9[1][2]
Molecular FormulaC8H9N3O3C8H9N3O3[1][2]
Molecular Weight195.18 g/mol 195.18 g/mol [1][2]

The congruence of these basic parameters provides the initial confidence to proceed with more sophisticated spectroscopic analysis. The molecular formula and weight are fundamental constants of the molecule, and any deviation would indicate a significant issue with the sample's identity or purity.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. Here, we will outline the expected outcomes from key analytical methods and compare them with hypothetical, yet realistic, experimental data.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we would acquire both ¹H and ¹³C NMR spectra.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Expected ¹H NMR Signals:

    • A singlet for the methyl group on the pyridine ring.

    • A singlet for the methyl group of the acetamide moiety.

    • Two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring.

    • A broad singlet for the amide N-H proton.

¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms in the molecule.

  • Expected ¹³C NMR Signals:

    • Signals for the two methyl carbons.

    • Signals for the carbon atoms of the pyridine ring.

    • A signal for the carbonyl carbon of the acetamide group.

The precise chemical shifts (δ) are influenced by the electronic environment of each nucleus. The nitro group (-NO₂) is strongly electron-withdrawing, which will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds.

  • Expected IR Absorption Bands:

    • N-H Stretch: A peak in the range of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

    • C=O Stretch: A strong, sharp peak around 1680-1700 cm⁻¹ for the amide carbonyl group.

    • NO₂ Stretch: Two distinct peaks for the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C-H Stretch: Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

    • C=C and C=N Stretch: Peaks in the 1400-1600 cm⁻¹ region for the aromatic ring.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which confirms the molecular weight and can offer clues about the structure.

  • Expected Mass Spectrum:

    • Molecular Ion Peak ([M]⁺ or [M+H]⁺): A peak at m/z 195 or 196, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, further confirming the elemental composition.

    • Fragmentation Pattern: Predictable fragmentation patterns would include the loss of the acetyl group or the nitro group, leading to characteristic fragment ions.

Comparative Analysis with Structurally Related Compounds

In the absence of a rich body of literature for our specific compound, we can draw valuable comparisons from studies on analogous molecules. For instance, research on [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives provides a procedural and spectral blueprint.[3][4] These studies detail synthetic methods and characterize their products using FTIR, ¹H-NMR, and ¹³C-NMR.[3][4] While the specific peak positions will differ due to structural variations, the expected regions for functional group signals and the overall quality of the data provide a solid benchmark.

Similarly, the detailed crystallographic analysis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide offers insights into the solid-state conformation and intermolecular interactions that might be expected, such as hydrogen bonding involving the amide and nitro groups.[5]

Experimental Protocols: A Foundation of Trustworthiness

The validity of experimental data is intrinsically linked to the rigor of the experimental methodology. The following are standardized protocols for the acquisition of the aforementioned analytical data.

G cluster_synthesis Synthesis & Purification cluster_analysis Experimental Analysis cluster_comparison Data Cross-Referencing synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms comparison Comparative Analysis nmr->comparison ir->comparison ms->comparison lit_values Literature & Theoretical Values lit_values->comparison

Caption: Workflow for data acquisition and cross-referencing.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it allows for the observation of the N-H proton, which may exchange with deuterium in other solvents.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like the target compound.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass for the chemical formula C₈H₉N₃O₃. The difference should be within a few parts per million (ppm).

Biological Activity Context

While direct biological data for this compound is scarce, the structural motifs are present in compounds with known biological activities. For example, some nitropyridine derivatives have been investigated for their potential as antimicrobial or anticancer agents. Furthermore, studies on related acetamide derivatives have shown activities such as antifungal properties.[3][4][6] This contextual information is valuable for hypothesis generation and directing future biological screening efforts for the target compound.

Conclusion

The process of cross-referencing experimental data with literature and theoretical values is a cornerstone of scientific integrity in chemical research. For a compound like this compound, where direct literature data is limited, a multifaceted approach combining foundational property checks, detailed spectroscopic analysis, and comparison with structurally related compounds is essential. By adhering to rigorous, validated experimental protocols, researchers can be confident in the identity and purity of their materials, which is the bedrock upon which reliable and reproducible scientific discoveries are built.

References

A Comparative Analysis of the Kinase Inhibitory Profile of N-(4-methyl-5-nitropyridin-2-yl)acetamide Against Established Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. However, a significant challenge remains in achieving target specificity to maximize efficacy while minimizing off-target effects that can lead to toxicity.

This guide provides a comparative overview of the biological activity of a novel compound, N-(4-methyl-5-nitropyridin-2-yl)acetamide, against two well-established multi-kinase inhibitors: Sorafenib and Sunitinib. While extensive public data on the specific kinase inhibitory activity of this compound is limited, its structural similarity to precursors of known DNA-dependent protein kinase inhibitors warrants its investigation. This document will, therefore, serve as a framework for such a comparative study, presenting hypothetical data for this compound alongside established data for Sorafenib and Sunitinib. We will delve into the experimental methodologies required to generate and validate such data, providing researchers with the necessary protocols to conduct their own comparative analyses.

Comparative Kinase Inhibition Profile

The efficacy of a kinase inhibitor is initially determined by its ability to inhibit the activity of its target kinase(s) in a cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table presents a hypothetical kinase inhibition profile for this compound compared to the known IC50 values for Sorafenib and Sunitinib against a panel of key kinases involved in cancer progression.

Kinase TargetThis compound (Hypothetical IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
VEGFR-2 2509080[1][2]
PDGFR-β 400572[1][2]
B-Raf >10,00022>10,000
c-Kit >10,00068Potent Inhibition[3][4]
Raf-1 >10,0006>10,000

This table contains hypothetical data for this compound for illustrative purposes.

Cellular Activity: Assessing Anti-Proliferative Effects

While in vitro kinase assays are crucial for determining direct inhibitory activity, it is equally important to assess the compound's effect in a cellular context. Cell viability assays, such as the MTT assay, measure the metabolic activity of a cell population and are a reliable indicator of cell proliferation and cytotoxicity.

The following table shows a hypothetical comparison of the anti-proliferative activity of the three compounds against a human cancer cell line.

Cell LineThis compound (Hypothetical IC50, µM)Sorafenib (IC50, µM)Sunitinib (IC50, µM)
HeLa (Cervical Cancer) 15.5~4.3 (median across various cell lines)[5]~0.054 (in a GIST cell line)[6]

This table contains hypothetical data for this compound for illustrative purposes. IC50 values for Sorafenib and Sunitinib can vary significantly depending on the cell line.

Mechanism of Action: Targeting Key Signaling Pathways

Sorafenib and Sunitinib exert their anti-cancer effects by inhibiting multiple signaling pathways. Sorafenib is a potent inhibitor of the Raf/MEK/ERK pathway, which is crucial for cell proliferation, and also targets VEGFR and PDGFR to inhibit angiogenesis.[7][8][9][10][11] Sunitinib also targets VEGFR and PDGFR, in addition to other receptor tyrosine kinases like c-Kit, thereby impacting both angiogenesis and direct tumor cell growth.[3][4][12][13]

To confirm that a novel inhibitor acts on a specific pathway, Western blotting can be employed to measure the phosphorylation status of key downstream proteins. For instance, a reduction in phosphorylated ERK (p-ERK) would indicate inhibition of the Raf/MEK/ERK pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the IC50 values of a test compound against a specific kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][15][16][17][18]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection prep_inhibitor Prepare serial dilutions of inhibitor reaction Incubate kinase, substrate, ATP, and inhibitor prep_inhibitor->reaction prep_reagents Prepare kinase, substrate, and ATP solution prep_reagents->reaction add_adpglo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) reaction->add_adpglo add_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) add_adpglo->add_detection read_luminescence Read luminescence add_detection->read_luminescence

Caption: Workflow for the in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the appropriate buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP.

  • Initiate Reaction: Add the diluted test compound to the wells and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of a compound on cell proliferation. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[19][20][21]

Workflow Diagram:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate incubate_cells Incubate for 24h to allow attachment seed_cells->incubate_cells add_inhibitor Add serial dilutions of inhibitor incubate_cells->add_inhibitor incubate_treatment Incubate for 48-72h add_inhibitor->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Phospho-ERK

This protocol is used to detect the levels of phosphorylated ERK (p-ERK) as a measure of the inhibition of the Raf/MEK/ERK signaling pathway.[22][23][24][25][26]

Signaling Pathway Diagram:

G cluster_pathway Raf/MEK/ERK Signaling Pathway Ras Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->Raf inhibits

Caption: Simplified Raf/MEK/ERK signaling pathway.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time. Then, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize the results, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the band intensities and express the results as a ratio of p-ERK to total ERK.

Conclusion and Future Directions

This guide outlines a comprehensive approach to comparing the biological activity of a novel compound, this compound, with established multi-kinase inhibitors like Sorafenib and Sunitinib. By employing a combination of in vitro kinase assays, cellular viability assays, and Western blotting, researchers can build a detailed profile of a compound's potency, anti-proliferative effects, and mechanism of action. The provided protocols serve as a robust starting point for these investigations. Further studies should include a broader kinase panel to assess selectivity and in vivo experiments to evaluate efficacy and safety in a preclinical setting. Through such systematic evaluation, the therapeutic potential of new kinase inhibitors can be thoroughly characterized.

References

A Comparative Guide to Confirming the Regiochemistry of Nitration in the Synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Regiochemical Integrity in Pyridine Scaffolds

Substituted nitropyridines are foundational building blocks in medicinal chemistry, frequently serving as key intermediates in the synthesis of pharmacologically active agents. The precise placement of substituents on the pyridine ring is paramount, as even minor positional changes can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. The synthesis of the precursor to N-(4-methyl-5-nitropyridin-2-yl)acetamide, a valuable intermediate, presents a classic regiochemical challenge. The crucial step, an electrophilic aromatic substitution (SEAr) nitration on the 2-acetamido-4-methylpyridine ring, can theoretically yield multiple isomers.

This guide provides an in-depth comparison of analytical methodologies to unambiguously confirm the desired regiochemistry. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a robust, self-validating workflow for researchers. Our focus is to equip you with the expertise to not only perform the analysis but to fundamentally understand and trust the results.

The Synthetic Challenge: Directing Effects in Pyridine Nitration

The starting material for the key nitration step is 2-acetamido-4-methylpyridine. The pyridine ring is inherently electron-deficient and less reactive towards electrophilic substitution than benzene.[1] Furthermore, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, further deactivating the ring.[1]

However, the substituents on the ring play a crucial role in directing the incoming electrophile (the nitronium ion, NO₂⁺).

  • 2-Acetamido Group (-NHCOCH₃): This is a powerful activating, ortho-, para-directing group due to the lone pair on the nitrogen atom. It strongly directs electrophiles to the 3- and 5-positions.

  • 4-Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group via an inductive effect. It also directs towards the 3- and 5-positions.

Both groups cooperatively direct the incoming nitro group to the 3- and 5-positions. Therefore, the reaction is expected to produce a mixture of N-(4-methyl-3-nitropyridin-2-yl)acetamide and this compound. Steric hindrance from the 4-methyl group might slightly favor substitution at the 5-position, but this cannot be assumed. Unambiguous experimental confirmation is therefore not just good practice; it is essential.

Nitration_Regiochemistry cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products start 2-Acetamido-4-methylpyridine reagents HNO₃ / H₂SO₄ product_5 This compound (Desired Isomer) reagents->product_5 product_3 N-(4-methyl-3-nitropyridin-2-yl)acetamide (Potential Isomer) reagents->product_3

Caption: Potential outcomes of the nitration of 2-acetamido-4-methylpyridine.

A Comparative Guide to Analytical Confirmation Techniques

While preliminary techniques like Thin Layer Chromatography (TLC) can indicate the presence of multiple products, they cannot assign their structures. For definitive confirmation, a combination of spectroscopic and analytical methods is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for distinguishing regioisomers in solution. A multi-pronged approach using ¹H, ¹³C, and 2D NMR experiments provides a self-validating dataset.

¹H NMR Spectroscopy: A First Look

The ¹H NMR spectrum provides the most immediate clues. The key is to analyze the coupling patterns and chemical shifts of the remaining aromatic protons on the pyridine ring.

  • Expected for 5-Nitro Isomer: The protons at the C-3 and C-6 positions would remain. Due to their separation, they would appear as two distinct singlets . The C-6 proton would likely be downfield due to the influence of the adjacent ring nitrogen and the para-nitro group.

  • Expected for 3-Nitro Isomer: The protons at the C-5 and C-6 positions would remain. These protons are adjacent and would split each other, appearing as a pair of doublets with a typical ortho coupling constant (J ≈ 8-9 Hz).

Table 1: Predicted ¹H NMR Signals for Aromatic Protons in Nitration Isomers

Isomer Aromatic Proton(s) Predicted Multiplicity Predicted Coupling Constant (J)
5-Nitro (Desired) H-3, H-6 Singlet, Singlet N/A

| 3-Nitro (Side-product) | H-5, H-6 | Doublet, Doublet | ~8-9 Hz |

Nuclear Overhauser Effect (NOE) Spectroscopy: The Definitive NMR Experiment

While ¹H NMR provides strong evidence, NOE spectroscopy offers unambiguous proof by probing through-space proximity. The strategy relies on the fixed position of the 4-methyl group.

  • Experimental Logic: Irradiating the protons of the 4-methyl group will cause a signal enhancement (an NOE) for any protons that are physically close (typically within 5 Å).

  • In the 5-Nitro Isomer: The proton at C-3 is spatially close to the 4-methyl group. An NOE is expected between the methyl protons and the H-3 proton.

  • In the 3-Nitro Isomer: The C-3 position is substituted. The closest aromatic proton is at C-5, which is too far from the 4-methyl group to produce a significant NOE.

The observation of a clear NOE between the methyl protons and one of the aromatic singlets is conclusive evidence for the formation of the 5-nitro isomer.

Caption: NOE confirms the 5-nitro isomer via through-space proton proximity.

¹³C and 2D NMR (HMBC/HSQC)

  • ¹³C NMR: The carbon directly attached to the nitro group (C-5 in the desired product) will be significantly deshielded. While useful, assigning specific carbons without 2D data can be ambiguous.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations between protons and carbons. For the 5-nitro isomer, the H-6 proton should show a correlation to the C-4 carbon (a ³J coupling), while the H-3 proton should show correlations to both the C-4 and C-5 carbons. This web of correlations provides a rigorous, interlocking confirmation of the entire molecular structure.

Single-Crystal X-ray Crystallography: The Gold Standard

For any novel compound or critical intermediate, X-ray crystallography provides the most definitive and visually intuitive proof of structure, provided a suitable single crystal can be grown.[2][3][4]

  • Principle: By diffracting X-rays off a single crystal, one can determine the precise three-dimensional arrangement of every atom in the molecule (excluding hydrogens, which are typically inferred).

  • Advantages: It is an absolute method. The resulting structure directly shows the connectivity and regiochemistry, leaving no room for interpretation.[5][6]

  • Limitations: The primary challenge is obtaining a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process. The structure determined is that of the solid state, which may not always perfectly represent the conformation in solution.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory safety standards and preliminary experiments.

  • Reaction Setup: To a stirred solution of 2-acetamido-4-methylpyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~5 mL per gram of starting material) in a flask cooled to 0 °C in an ice bath, add fuming nitric acid (HNO₃, ~1.1 eq) dropwise.

  • Reaction Execution: Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Neutralize the mixture slowly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is ~7-8.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: NMR Analysis for Regiochemical Confirmation
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to clearly distinguish multiplicities.

  • NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum. Irradiate the peak corresponding to the 4-methyl protons. Look for cross-peaks corresponding to through-space interactions with the aromatic protons.

  • HMBC Acquisition: Acquire a 2D HMBC spectrum to establish long-range H-C correlations, confirming the overall carbon skeleton and substituent placement.

  • Data Processing: Process all spectra using appropriate software. Analyze coupling constants, chemical shifts, and cross-peak correlations to build a complete structural assignment.

Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion synthesis Nitration Reaction workup Workup & Isolation synthesis->workup purify Purification (Recrystallization/Chromatography) workup->purify nmr NMR Suite (¹H, ¹³C, NOESY, HMBC) purify->nmr xray X-ray Crystallography (if crystalline) purify->xray ms Mass Spectrometry (Confirms M.W.) purify->ms interpret Data Interpretation nmr->interpret xray->interpret ms->interpret confirm Structure Confirmed: 5-Nitro Isomer interpret->confirm

Caption: A robust workflow for synthesis and structural confirmation.

Conclusion: An Integrated Approach to Certainty

Confirming the regiochemistry of the nitration of 2-acetamido-4-methylpyridine is a task that demands rigorous, multi-faceted analytical evidence. While ¹H NMR provides strong initial indications, it is the strategic application of 2D NOE spectroscopy that delivers the most powerful and accessible confirmation in the solution state. The NOE experiment directly probes the spatial relationship between the 4-methyl group and the adjacent C-3 proton, a feature unique to the desired 5-nitro isomer. For ultimate certainty, especially for regulatory filings or establishing a reference standard, single-crystal X-ray diffraction remains the unparalleled gold standard. By integrating these techniques into a logical workflow, researchers can proceed with absolute confidence in the structural integrity of their synthetic intermediates, ensuring the reliability and reproducibility of their subsequent drug development efforts.

References

Safety Operating Guide

Proper Disposal of N-(4-methyl-5-nitropyridin-2-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of N-(4-methyl-5-nitropyridin-2-yl)acetamide (CAS No. 90765-02-9). As a compound belonging to the nitropyridine class, it requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental stewardship. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Irritation: Analogous compounds are known to cause skin and eye irritation.[1][2]

  • Respiratory Effects: Inhalation of dust may lead to respiratory tract irritation.[1]

  • Potential for More Severe Health Effects: Some acetamide compounds are suspected of causing cancer.

  • Environmental Toxicity: Nitroaromatic compounds are noted for their potential environmental persistence and toxicity.[3][4]

Due to these potential hazards, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or flushed down the drain.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE CategorySpecification
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield is recommended if there is a risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile rubber (minimum 0.11 mm thickness). Always inspect gloves for tears or punctures before use.
Body Protection A fully buttoned laboratory coat. For larger quantities, a chemical-resistant apron is advised.
Respiratory Protection All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to prevent inhalation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation and proper labeling. Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

  • Designate a specific, compatible, and clearly labeled hazardous waste container for "Solid Organic Nitro Compounds" or a similar designation as required by your institution.

  • Compatible container materials include glass or high-density polyethylene (HDPE).

  • Ensure the container has a secure, leak-proof lid.

Step 2: Waste Collection

  • Carefully transfer solid this compound waste into the designated container.

  • This includes any contaminated disposable materials such as weighing paper, pipette tips, and gloves.

  • Avoid generating dust during transfer. If necessary, gently moisten the material to minimize dust.

Step 3: Labeling the Waste Container

Proper labeling is a critical compliance and safety step. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "90765-02-9"

  • An accurate estimation of the quantity of waste

  • The date the waste was first added to the container

  • The name and contact information of the principal investigator and the laboratory location

Step 4: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.

Step 5: Arranging for Disposal

  • Once the waste container is full or has been in storage for the maximum time allowed by your institution's policy, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Follow your institution's specific procedures for requesting a waste collection.

Decontamination Procedures

Any equipment or surfaces that come into contact with this compound must be thoroughly decontaminated.

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol). Collect this rinse as hazardous waste.

  • Wash: Wash the equipment with a laboratory detergent and hot water.

  • Acid Rinse (Optional but Recommended): For thorough decontamination, rinse with a dilute acid solution (e.g., 10% nitric acid), followed by a rinse with deionized water.[5] Collect these rinses as hazardous waste.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely.

Spill Cleanup:

  • Evacuate and Notify: Alert personnel in the immediate area. If the spill is large or you are not trained to handle it, evacuate and contact your institution's emergency response team.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully sweep or scoop the absorbed material and the spilled solid into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area using the procedure outlined above for equipment.

Chemical Incompatibilities and Hazardous Reactions

The Safety Data Sheet for this compound lists several incompatible materials.[6] Mixing this compound with incompatible substances can lead to hazardous reactions.

Table of Incompatible Materials:

Incompatible MaterialPotential Hazard
Strong Oxidizing Agents Can cause a violent reaction, leading to fire or explosion.
Strong Acids May cause decomposition, releasing toxic fumes. Nitropyridines can react with nitric acid.
Acid Chlorides Potential for vigorous or violent reactions.
Acid Anhydrides May lead to exothermic reactions.
Strong Bases Can react with nitro compounds, potentially leading to the formation of unstable and explosive materials.

Disposal Workflow and Hazard Overview

Caption: Workflow for the proper disposal of this compound.

HazardOverview cluster_hazards Potential Hazards cluster_incompatibilities Chemical Incompatibilities Compound This compound H1 Skin & Eye Irritation Compound->H1 poses H2 Respiratory Irritation Compound->H2 poses H3 Environmental Toxicity Compound->H3 poses I1 Strong Oxidizing Agents Compound->I1 is incompatible with I2 Strong Acids Compound->I2 is incompatible with I3 Strong Bases Compound->I3 is incompatible with I4 Acid Chlorides/Anhydrides Compound->I4 is incompatible with

Caption: Key hazards and chemical incompatibilities of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.